Product packaging for Yondelis (TN)(Cat. No.:)

Yondelis (TN)

Cat. No.: B1264461
M. Wt: 761.8 g/mol
InChI Key: PKVRCIRHQMSYJX-FRLHEMLTSA-N
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Description

Significance in Chemical Biology and Oncology Research

Trabectedin (B1682994) is a tetrahydroisoquinoline alkaloid that has garnered considerable attention for its potent antitumor properties. nih.gov Its significance lies in its unique mechanism of action, which distinguishes it from many other chemotherapeutic agents. Trabectedin binds to the minor groove of DNA, forming an adduct that bends the DNA helix towards the major groove. yondelis.com This interaction interferes with several cellular processes, including transcription, DNA repair mechanisms, and the cell cycle, ultimately leading to the death of cancer cells. yondelis.comtandfonline.com

In the realm of oncology research, trabectedin has shown particular efficacy against soft tissue sarcomas and ovarian cancer. wikipedia.orgresearchgate.net It is recognized as the first marine-derived anticancer drug to receive approval in the European Union for the treatment of soft tissue sarcoma. nih.gov A notable aspect of its activity is its ability to affect the tumor microenvironment. tandfonline.com Specifically, it can modulate the production of cytokines and chemokines by tumor cells and associated macrophages, which play a crucial role in tumor growth. tandfonline.com Research has also highlighted its effectiveness in myxoid liposarcomas by blocking the DNA binding of the oncogenic fusion protein FUS-CHOP, thereby reversing the cancer-causing phenotype in these cells. wikipedia.org

Historical Context of Marine Natural Product-Derived Antitumor Agents

The exploration of the marine environment for pharmacologically active compounds has a rich history. The oceans, with their immense biodiversity, have proven to be a prolific source of novel chemical structures with therapeutic potential. mdpi.compharmaceutical-journal.com The discovery of antitumor agents from marine organisms dates back to the mid-20th century. nih.gov

One of the earliest successes was the identification of nucleoside derivatives from the Caribbean sponge Tectitethya crypta in the 1950s. mdpi.com These findings inspired the synthesis of cytarabine, the first marine-derived drug approved for cancer treatment in 1969. mdpi.comelsevier.es This marked a significant milestone and paved the way for further investigation into marine natural products as a source of anticancer drugs.

The journey to discovering trabectedin began in the 1960s when the National Cancer Institute screened materials from the marine tunicate Ecteinascidia turbinata and found it to possess anticancer activity in 1969. wikipedia.orgelsevier.es However, it took many years of technological advancement to isolate and characterize the active compound, ecteinascidin 743, now known as trabectedin. wikipedia.org The extremely low yield from the natural source—requiring about one ton of sea squirts to isolate one gram of trabectedin—posed a significant challenge for clinical development. wiley.comchemistryviews.org

Evolution of Synthetic Production Methodologies for Trabectedin

The scarcity of trabectedin from its natural source necessitated the development of synthetic methods for its production. wiley.com The complex structure of trabectedin, which includes three tetrahydroisoquinoline moieties and seven chiral centers, made its total synthesis a formidable challenge for chemists. wikipedia.org

Subsequent research focused on developing more efficient and economically viable synthetic routes. A significant breakthrough was the development of a semisynthetic process by the Spanish company PharmaMar. wikipedia.org This method starts with cyanosafracin B, an antibiotic obtained through the fermentation of the bacterium Pseudomonas fluorescens, and involves a series of chemical transformations to produce trabectedin. nih.govresearchgate.net This semisynthetic approach solved the supply problem, enabling the commercial production of Yondelis. nih.gov

More recently, researchers have continued to refine the total synthesis of trabectedin. For instance, a more efficient de novo synthetic route starting from the amino acid S-tyrosine has been described, consisting of 26 steps. wiley.comchemistryviews.org Another innovative approach involves a light-controlled activation of a carbon-hydrogen bond as a key step. wiley.com These ongoing efforts in synthetic chemistry aim to provide a more practical and economical supply of this important anticancer drug. wiley.comchemistryviews.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H43N3O11S B1264461 Yondelis (TN)

Properties

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

IUPAC Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1

InChI Key

PKVRCIRHQMSYJX-FRLHEMLTSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Trabectedin

Direct DNA Interaction and Adduct Formation

Trabectedin (B1682994) exerts its anticancer effects by directly binding to DNA, forming adducts that trigger a cascade of cellular events leading to cell cycle arrest and apoptosis. jnjmedicalconnect.comnih.gov

Unlike many conventional alkylating agents that interact with the major groove of DNA, Trabectedin has a unique affinity for the minor groove. jnjmedicalconnect.comvaluebasedcancer.com It covalently binds to the exocyclic N2 position of guanine residues. wikipedia.orgpatsnap.com This interaction is not random; Trabectedin shows a preference for specific DNA sequences, particularly triplets such as CGG, TGG, AGC, and GGC. aacrjournals.orgwikipedia.org The chemical structure of Trabectedin, which includes three fused tetrahydroisoquinoline rings, facilitates this binding. Two of these rings are responsible for the covalent bond with guanine, while the third protrudes from the DNA helix, allowing for interactions with nearby nuclear proteins. drugbank.comjnjmedicalconnect.com

Binding CharacteristicDescriptionReferences
Binding SiteMinor groove of DNA jnjmedicalconnect.comvaluebasedcancer.com
Target ResidueN2 position of guanine wikipedia.orgpatsnap.com
Preferred SequencesCGG, TGG, AGC, GGC aacrjournals.orgwikipedia.org

The formation of the Trabectedin-DNA adduct induces significant conformational changes in the DNA double helix. jnjmedicalconnect.com The binding of the drug causes the DNA to bend towards the major groove, resulting in a distorted helical structure. wikipedia.orgpatsnap.comyondelis.com This structural alteration is a critical aspect of Trabectedin's mechanism, as it creates a steric hindrance that interferes with the binding of various DNA-processing proteins, including transcription factors and DNA repair enzymes. jnjmedicalconnect.comyondelis.com The distortion of the DNA helix is a key initial step that leads to the subsequent cellular responses to Trabectedin. patsnap.com

Interference with DNA Repair Pathways

A defining feature of Trabectedin's mechanism of action is its intricate interplay with DNA repair pathways. nih.gov Rather than being a simple DNA damaging agent, its cytotoxicity is amplified through its modulation of these repair systems. ethz.ch

Trabectedin's interaction with the Nucleotide Excision Repair (NER) system is paradoxical and central to its antitumor activity. aacrjournals.org The NER pathway, particularly the transcription-coupled NER (TC-NER) sub-pathway, is responsible for removing bulky lesions from DNA that obstruct transcription. patsnap.comnih.gov When the TC-NER machinery recognizes the Trabectedin-DNA adduct, it initiates the repair process. However, the adduct traps components of the NER complex, such as the XPG endonuclease, preventing the completion of the repair. jnjmedicalconnect.com This abortive repair process leads to the formation of persistent single-strand breaks (SSBs) because the adduct blocks the second of the two sequential incisions required for lesion removal. wikipedia.orgethz.chnih.gov This poisoning of the TC-NER complex transforms the repair process into a lethal event. researchgate.net

The single-strand breaks generated by the stalled NER machinery can be converted into more cytotoxic double-strand breaks (DSBs), particularly during DNA replication. researchgate.netnih.gov The primary and most accurate mechanism for repairing DSBs is the Homologous Recombination (HR) pathway. aacrjournals.org Consequently, cancer cells with pre-existing deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, exhibit heightened sensitivity to Trabectedin. nih.govresearchgate.net In these HR-deficient cells, the Trabectedin-induced DSBs cannot be efficiently repaired, leading to genomic instability and cell death. researchgate.netresearchgate.net This synthetic lethality makes HR deficiency a potential biomarker for sensitivity to Trabectedin. researchgate.netspringermedizin.de Studies have shown that cells deficient in the HR pathway can be up to 100 times more sensitive to the drug. researchgate.net

DNA Repair PathwayEffect of TrabectedinConsequenceReferences
Nucleotide Excision Repair (NER)Trapping of NER proteins and abortive repairFormation of persistent single-strand breaks jnjmedicalconnect.comwikipedia.orgnih.gov
Homologous Recombination (HR)Increased sensitivity in HR-deficient cellsSynthetic lethality due to inability to repair double-strand breaks nih.govresearchgate.netspringermedizin.de

The culmination of Trabectedin's interaction with DNA and the cellular repair machinery is the formation of persistent DNA breaks. researchgate.netmdpi.com The initial adducts lead to single-strand breaks (SSBs) as a direct result of the incomplete action of the NER system. ethz.chnih.gov These SSBs are particularly prevalent in the transcribed strands of active genes. ethz.chnih.gov As the replication fork encounters these SSBs, they can collapse, leading to the generation of highly lethal DNA double-strand breaks (DSBs). researchgate.netnih.govaacrjournals.org The delayed formation of these DSBs, which can occur hours after the drug has been removed, contributes to the sustained cytotoxic effect of Trabectedin. nih.govaacrjournals.org The accumulation of these unrepaired DNA breaks ultimately triggers cell cycle arrest and apoptosis. jnjmedicalconnect.commdpi.com

Regulation of Gene Transcription and Cell Cycle Progression

Trabectedin exerts its anticancer effects primarily through the modulation of gene transcription and the perturbation of the cell cycle. Unlike classic alkylating agents, its activity is highly dependent on the cellular transcription and DNA repair processes.

Impact on Transcription Factor Binding and Promoter-Specific Effects

Trabectedin covalently binds to the exocyclic N2 position of guanine in the minor groove of the DNA. patsnap.comnih.gov This interaction is not random, showing a preference for GC-rich triplets such as TGG, AGC, or GGC. nih.govwikipedia.org The formation of this trabectedin-DNA adduct induces a bend in the DNA helix towards the major groove. drugbank.compatsnap.com This structural distortion of the DNA is a critical feature of its mechanism, as it can interfere with the binding of transcription factors to their target promoter regions. nih.govnih.gov By altering the DNA topography, trabectedin can displace oncogenic transcription factors from their promoters, thereby inhibiting the expression of genes crucial for tumor cell proliferation and survival. nih.govfrontiersin.org This promoter- and gene-specific regulation of transcription contributes to the selective activity of trabectedin against certain tumor types. nih.gov

Key InteractionConsequence
Binding to Guanine in DNA minor grooveFormation of covalent adduct
Bending of DNA helixAlteration of DNA structure
Displacement of transcription factorsInhibition of oncogenic gene expression

RNA Polymerase II Degradation and Transcriptional Poisoning

A hallmark of trabectedin's mechanism is the induction of degradation of the large subunit of RNA polymerase II (RNAPII). nih.govaacrjournals.org This process is dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway. patsnap.comaacrjournals.org When RNAPII encounters a trabectedin-DNA adduct during transcription, it stalls. This stalled complex is recognized by the TC-NER machinery. However, instead of repairing the lesion, the interaction with the TC-NER complex in the presence of the trabectedin adduct leads to the ubiquitination and subsequent proteasomal degradation of RNAPII. nih.govnih.govmdpi.com This removal of the key enzyme responsible for transcription effectively shuts down gene expression, a phenomenon referred to as "transcriptional poisoning." wikipedia.orgnih.gov This process results in the generation of DNA double-strand breaks, further contributing to the drug's cytotoxicity. wikipedia.orgmdpi.com

Cell Cycle Checkpoint Perturbation, Specifically G2/M Arrest

Trabectedin's interference with DNA transcription and the induction of DNA damage trigger cellular checkpoint responses, leading to cell cycle arrest. nih.gov A predominant effect of trabectedin is the accumulation of cells in the G2/M phase of the cell cycle. drugbank.commdpi.comnih.gov This G2/M arrest is a consequence of the cell's attempt to repair the DNA damage before proceeding to mitosis. nih.gov While cells in the G1 phase are also sensitive to the drug, the blockage at the G2 phase is a distinct feature of its action. drugbank.com This perturbation of the cell cycle prevents the proliferation of cancer cells and can ultimately lead to apoptosis. mdpi.comnih.gov

Cell Cycle PhaseEffect of Trabectedin
G1Cells are sensitive
SDecreased rate of progression
G2/MSignificant arrest/block

Transcriptional Reprogramming in Translocation-Related Sarcomas

Trabectedin has shown particular efficacy in the treatment of translocation-related sarcomas, such as myxoid liposarcoma. frontiersin.orgnih.gov This heightened activity is attributed to its ability to specifically counteract the oncogenic effects of fusion proteins that arise from chromosomal translocations.

In myxoid liposarcomas, a characteristic chromosomal translocation results in the formation of the FUS-CHOP oncogenic fusion protein. aacrjournals.orgnih.gov This aberrant transcription factor drives tumorigenesis by altering the expression of target genes. Trabectedin has been shown to block the DNA binding of the FUS-CHOP fusion protein. wikipedia.org By binding to the DNA in the vicinity of the FUS-CHOP binding sites, trabectedin causes the detachment of this oncogenic chimera from its target promoters. frontiersin.orgaacrjournals.orgnih.gov This action effectively reverses the transcriptional program established by FUS-CHOP, thereby neutralizing its oncogenic function. wikipedia.org

The FUS-CHOP fusion protein is known to block the differentiation of pre-adipocytic cells, a key aspect of myxoid liposarcoma pathology. nih.govnih.gov By displacing the FUS-CHOP protein from its target genes, trabectedin lifts this differentiation block. aacrjournals.orgnih.gov This leads to the activation of the transcriptional program for adipogenesis, inducing the malignant cells to differentiate into mature fat cells (adipocytes). aacrjournals.orgnih.govaacrjournals.org This induction of terminal differentiation is a remarkable mechanism of action, as it essentially forces the cancer cells to mature and lose their malignant potential. wikipedia.orgaacrjournals.org This effect has been observed both in preclinical models and in tumor samples from patients treated with trabectedin. aacrjournals.orgnih.gov

Induction of Programmed Cell Death Pathways by Trabectedin (Yondelis)

Trabectedin, known by its trade name Yondelis, is a marine-derived antineoplastic agent that exerts its cytotoxic effects through a multifaceted mechanism of action, a significant component of which is the induction of programmed cell death, or apoptosis. nih.govpatsnap.com This process is critical to its therapeutic efficacy in treating certain cancers, such as soft tissue sarcomas and ovarian cancer. nih.govfrontiersin.org Trabectedin's interaction with the minor groove of DNA triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis. nih.govyondelis.com The induction of apoptosis by trabectedin is not a singular event but rather a complex process involving multiple pathways, including the intrinsic and extrinsic apoptotic pathways, and is often dependent on the cellular context and genetic background of the tumor cells.

Mechanisms of Apoptosis Induction

Trabectedin's primary mechanism involves binding to the minor groove of DNA, which forms adducts and causes a bending of the DNA helix. patsnap.comyondelis.com This distortion interferes with DNA repair mechanisms, particularly the transcription-coupled nucleotide excision repair (TC-NER) system, leading to the accumulation of DNA double-strand breaks. jnjmedicalconnect.com The resulting DNA damage is a potent trigger for apoptosis. mdpi.comnih.gov

The apoptotic response to trabectedin can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cancer cell type. For instance, in MDA-MB-453 breast cancer cells, trabectedin was shown to induce the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov This leads to the release of cytochrome c from the mitochondria, activation of caspase-3, and subsequent execution of apoptosis. nih.gov

Conversely, in MCF-7 breast cancer cells, trabectedin was found to activate the extrinsic pathway by significantly increasing the expression of death receptor pathway molecules, including TRAIL-R1/DR4, TRAIL-R2/DR5, FAS/TNFRSF6, and TNF RI/TNFRSF1A. nih.gov This highlights the ability of trabectedin to induce apoptosis through different mechanisms tailored to the specific molecular characteristics of the cancer cells.

Cancer Cell LinePrimary Apoptotic Pathway Activated by TrabectedinKey Molecular Changes
MDA-MB-453 (Breast Cancer)Intrinsic (Mitochondrial) Pathway↑ Bax, ↑ Bad, ↓ Bcl-2, ↓ Bcl-XL, ↑ Cytochrome c, ↑ Cleaved Caspase-3 nih.gov
MCF-7 (Breast Cancer)Extrinsic (Death Receptor) Pathway↑ TRAIL-R1/DR4, ↑ TRAIL-R2/DR5, ↑ FAS/TNFRSF6, ↑ TNF RI/TNFRSF1A, ↑ FADD nih.gov
A2780 (Ovarian Cancer)p53-Dependent Pathway↑ p53, ↑ PUMA, ↑ NOXA, ↑ BAX, ↑ BAK mdpi.comnih.gov

Sensitization to Fas-Mediated Cell Death

Beyond directly inducing apoptosis, trabectedin has been shown to sensitize cancer cells to Fas-mediated cell death. nih.gov The Fas receptor (also known as CD95 or TNFRSF6) is a death receptor that, upon binding with its ligand (FasL), triggers a signaling cascade leading to apoptosis. doi.org

Research has demonstrated that trabectedin can increase the expression of both Fas and FasL on the cell membrane of cancer cells. nih.gov This upregulation of the Fas/FasL system enhances the cells' susceptibility to apoptosis. This sensitization is a crucial aspect of trabectedin's mechanism, as it can amplify its cytotoxic effects within the tumor microenvironment. nih.gov The modulation of accessory proteins that regulate the Fas pathway, such as FLIP (L) and Akt, has also been implicated in this sensitization process. nih.gov

Furthermore, trabectedin's ability to modulate the transcriptional activity of NF-κB in senescent tumor cells can disrupt the balance between anti-apoptotic and pro-apoptotic signals, thereby sensitizing these cells to Fas-mediated apoptosis. nih.gov

Involvement of p53-Dependent Apoptotic Pathways

The tumor suppressor protein p53 plays a critical role in orchestrating the cellular response to DNA damage, including the induction of apoptosis. nih.gov In cancer cells with functional p53, trabectedin-induced DNA damage can lead to the activation and upregulation of p53. mdpi.comnih.gov

Activated p53 can then transcriptionally activate a number of pro-apoptotic genes, including PUMA, NOXA, BAX, and BAK. mdpi.comnih.gov This p53-mediated upregulation of apoptotic effectors is a key mechanism by which trabectedin induces cell death in certain cancer types. For example, in BRCA-proficient ovarian cancer cells, the combination of trabectedin and a PARP inhibitor was shown to synergistically induce synthetic lethality through a p53-dependent apoptotic pathway. mdpi.comnih.gov Silencing of p53 in these cells abolished the synergistic effects, confirming the critical role of this pathway. mdpi.comnih.gov

The involvement of p53 in trabectedin-induced apoptosis underscores the importance of the genetic status of p53 in determining the sensitivity of tumor cells to this drug.

GeneFunction in p53-Dependent ApoptosisEffect of Trabectedin Treatment
p53Tumor suppressor, transcription factor that activates pro-apoptotic genes. nih.govUpregulated in response to DNA damage. mdpi.comnih.gov
PUMABH3-only protein that activates Bax and Bak.Upregulated by p53. mdpi.comnih.gov
NOXABH3-only protein that inhibits anti-apoptotic Bcl-2 family members.Upregulated by p53. mdpi.comnih.gov
BAXPro-apoptotic protein that forms pores in the mitochondrial membrane.Upregulated by p53. mdpi.comnih.gov
BAKPro-apoptotic protein that forms pores in the mitochondrial membrane.Upregulated by p53. mdpi.comnih.gov

Trabectedin S Influence on the Tumor Microenvironment

Selective Cytotoxicity towards Myeloid Lineage Cells

A key feature of trabectedin's influence on the TME is its selective cytotoxic effect on cells of the myeloid lineage, particularly monocytes and tumor-associated macrophages (TAMs). nih.govtandfonline.comnih.gov This selectivity is a distinguishing characteristic compared to other conventional chemotherapeutic agents. tandfonline.com

Apoptosis Induction in Monocytes and Tumor-Associated Macrophages (TAMs)

Trabectedin (B1682994) has been shown to be highly cytotoxic to monocytes and macrophages, while having minimal effect on other leukocytes like lymphocytes and neutrophils. tandfonline.comtandfonline.comfrontiersin.org Research indicates that trabectedin induces rapid, caspase-dependent apoptosis in these mononuclear phagocytes. nih.govresearchgate.net This process is mediated through the activation of tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) receptors, which are highly expressed on monocytes and macrophages. nih.govtandfonline.comresearchgate.net The activation of these receptors triggers a signaling cascade that culminates in programmed cell death. nih.govtandfonline.com

The depletion of TAMs within the tumor is a significant outcome of this selective cytotoxicity. nih.govnih.govresearchgate.net TAMs are known to promote tumor progression by contributing to an immunosuppressive environment and supporting angiogenesis. nih.govfrontiersin.org By eliminating these cells, trabectedin helps to dismantle this supportive network. nih.govnih.gov Studies in various tumor models have confirmed a significant reduction in the number of TAMs and their circulating precursors, monocytes, following trabectedin treatment. tandfonline.comnih.gov

Modulation of Inflammatory and Angiogenic Mediators

Trabectedin also exerts its influence by modulating the production of various signaling molecules that are critical for inflammation and the formation of new blood vessels (angiogenesis) within the tumor. tandfonline.comtandfonline.com

Downregulation of Pro-Inflammatory Cytokines and Chemokines (e.g., IL-6, CCL2, CXCL8)

Even at concentrations below those that cause cell death, trabectedin can inhibit the production of specific pro-inflammatory cytokines and chemokines by monocytes, macrophages, and even the cancer cells themselves. tandfonline.comnih.govaacrjournals.org Notable among these are:

Interleukin-6 (IL-6): A key inflammatory cytokine that supports tumor cell survival and counteracts the local immune response. tandfonline.com

Chemokine (C-C motif) ligand 2 (CCL2): A chemokine that plays a crucial role in recruiting monocytes to the tumor site, where they can differentiate into TAMs. tandfonline.comnih.govtandfonline.com

Chemokine (C-X-C motif) ligand 8 (CXCL8): Another important chemokine involved in inflammation and angiogenesis. nih.govaacrjournals.org

The downregulation of these mediators helps to create a less inflammatory and less pro-tumoral microenvironment. nih.govaacrjournals.org Interestingly, the inhibition is selective, as the production of other inflammatory cytokines like TNF-alpha is not significantly affected. tandfonline.comnih.gov

Inhibition of Angiogenic Factor Production (e.g., Angiopoietin 2, VEGF)

Trabectedin has demonstrated anti-angiogenic properties by inhibiting the production of key factors that promote the formation of new blood vessels, a process essential for tumor growth and metastasis. tandfonline.comsigmaaldrich.com TAMs are a major source of these pro-angiogenic factors. nih.gov Trabectedin has been shown to significantly reduce the production of:

Vascular Endothelial Growth Factor (VEGF): A potent angiogenic mediator. tandfonline.comnih.govnih.gov

Angiopoietin 2: Another factor involved in vessel formation. nih.govnih.gov

By targeting both the TAMs that produce these factors and directly inhibiting their production, trabectedin can effectively disrupt the tumor's blood supply. tandfonline.comnih.gov Some studies also indicate that trabectedin can induce the expression of anti-angiogenic factors like thrombospondin-1 (TSP-1). nih.gov

Immunomodulatory Effects and Enhancement of Antitumor Immunity

Beyond its direct cytotoxic and anti-inflammatory actions, trabectedin has notable immunomodulatory effects that can help to restore and enhance the body's natural anti-tumor immune response. nih.govresearchgate.netmdpi.com

Alleviation of the Immunosuppressive Milieu

The tumor microenvironment is often characterized by a state of immunosuppression, which allows cancer cells to evade detection and destruction by the immune system. nih.govfrontiersin.org TAMs are key contributors to this immunosuppressive state. tandfonline.comnih.gov

By depleting TAMs, trabectedin helps to alleviate this immunosuppression. nih.govresearchgate.netfrontiersin.org This creates a more favorable environment for the activation of anti-tumor immune cells. nih.govmdpi.com Research has shown that treatment with trabectedin can lead to an increase in the infiltration of CD8+ T lymphocytes into the tumor. nih.gov Furthermore, there is evidence that trabectedin can modulate the expression of immune checkpoint molecules like PD-1 on T cells, potentially enhancing their anti-tumor activity. nih.govnih.gov This reprogramming of the TME from an immunosuppressive to an immune-active state is a critical aspect of trabectedin's mechanism of action. nih.govmdpi.com

Table of Research Findings on Trabectedin's Effects on the Tumor Microenvironment

CategorySpecific EffectKey Molecules/Cells InvolvedObserved Outcome
Selective CytotoxicityApoptosis in MonocytesMonocytesInduction of rapid, caspase-dependent apoptosis. nih.govresearchgate.net
Apoptosis in TAMsTumor-Associated Macrophages (TAMs)Depletion of TAMs within the tumor microenvironment. nih.govnih.gov
Modulation of Inflammatory MediatorsDownregulation of IL-6Interleukin-6 (IL-6)Inhibition of a key pro-inflammatory cytokine. tandfonline.com
Downregulation of CCL2Chemokine (C-C motif) ligand 2 (CCL2)Reduced recruitment of monocytes to the tumor. tandfonline.comnih.gov
Downregulation of CXCL8Chemokine (C-X-C motif) ligand 8 (CXCL8)Inhibition of an inflammatory and angiogenic chemokine. nih.govaacrjournals.org
Modulation of Angiogenic FactorsInhibition of VEGFVascular Endothelial Growth Factor (VEGF)Reduced production of a primary angiogenic factor. tandfonline.comnih.gov
Inhibition of Angiopoietin 2Angiopoietin 2Decreased levels of a key angiogenic mediator. nih.govnih.gov
ImmunomodulationAlleviation of ImmunosuppressionTAMs, CD8+ T cells, PD-1Enhanced anti-tumor immune response. nih.govresearchgate.netnih.gov

Table of Compound Names

Compound Name
Angiopoietin 2
CCL2
CXCL8
IL-6
PD-1
Thrombospondin-1
TNF-alpha
Trabectedin
VEGF

Rescue and Activation of T Cell Functional Activities

Trabectedin, known by its trade name Yondelis, exerts a significant influence on the adaptive immune response within the tumor microenvironment (TME), particularly through the rescue and activation of T cell functional activities. nih.govresearchgate.net This immunomodulatory capacity is a critical component of its antitumor effect, complementing its direct cytotoxic activity against cancer cells. nih.gov The primary mechanism behind this T cell rescue is the alleviation of the immunosuppressive milieu, largely driven by the depletion of tumor-associated macrophages (TAMs) and other myeloid cells that impair T cell function. nih.govresearchgate.netfrontiersin.org

Research across various cancer models has demonstrated that treatment with Trabectedin leads to an enhanced infiltration of T lymphocytes into the tumor. mdpi.com In murine osteosarcoma models, for instance, Trabectedin therapy not only inhibited tumor growth but also significantly increased the number of both CD4+ and CD8+ tumor-infiltrating T cells. mdpi.comaacrjournals.org Similarly, in glioma models, Trabectedin increased the proportion of T cells within the tumor, suggesting a broad applicability of this effect. aai.org This enhanced T cell presence is crucial for mounting an effective anti-tumor immune response.

Beyond simply increasing their numbers, Trabectedin also modulates the functional state of these T cells, pushing them towards an activated, anti-tumor phenotype. Studies have shown that following Trabectedin treatment, there is a significant upregulation of genes associated with T cell activation and cytotoxicity. nih.gov These include key effector molecules such as granzyme B and perforin, as well as the pro-inflammatory cytokine Interferon-gamma (IFNγ). nih.govnih.gov The increase in IFNγ is indicative of a Th1-polarized immune response, which is critical for cell-mediated immunity against tumors.

The interaction of Trabectedin with immune checkpoint pathways further highlights its role in T cell activation. In chronic lymphocytic leukemia (CLL) models, Trabectedin has been shown to downregulate the expression of the programmed cell death protein 1 (PD-1) on memory CD8+ T cells, which is associated with restoring their anti-leukemic function. nih.govaacrjournals.orgnih.gov Conversely, in osteosarcoma, Trabectedin treatment led to an increased expression of PD-1 on infiltrating T cells, suggesting a state of post-activation or exhaustion. frontiersin.orgaacrjournals.org This finding provides a strong rationale for combining Trabectedin with PD-1 blocking antibodies, a strategy that has shown synergistic effects and enhanced tumor control in preclinical studies. mdpi.comaacrjournals.org

Furthermore, Trabectedin's ability to inhibit the production of immunosuppressive cytokines, such as CCL2 and IL-6, by myeloid cells contributes to a more favorable environment for T cell activity. nih.govaacrjournals.orgnih.gov By reducing the influence of these suppressive signals, Trabectedin helps to restore the cytotoxic potential of T lymphocytes. nih.govaacrjournals.org This multifaceted approach—depleting immunosuppressive cells, promoting T cell infiltration and activation, and modulating the cytokine landscape—collectively results in the rescue of T cell functions that are often compromised in the TME. nih.govresearchgate.net

Interactive Data Table: Research Findings on Trabectedin's Effect on T Cell Activation

Cancer ModelKey Findings on T Cell ActivityReference
OsteosarcomaEnhanced number of infiltrating CD4+ and CD8+ T cells. mdpi.comaacrjournals.org mdpi.comaacrjournals.org
Increased expression of PD-1 on tumor-infiltrating T cells. frontiersin.orgaacrjournals.org frontiersin.orgaacrjournals.org
Stimulated expression of granzyme genes in T cells. nih.gov nih.gov
Chronic Lymphocytic Leukemia (CLL)Downregulation of PD-1 on human memory CD8+ T cells. nih.govaacrjournals.org nih.govaacrjournals.org
Increased memory T cells. nih.govaacrjournals.org nih.govaacrjournals.org
Favors the activation of cytotoxic T lymphocytes. nih.govaacrjournals.org nih.govaacrjournals.org
GliomaIncreased proportion of tumor-infiltrating T cells. aai.org aai.org
Soft Tissue SarcomaIncreased T cell infiltration in about 57% of patients, associated with improved progression-free survival. researchgate.net
Various Mouse ModelsUpregulation of mRNA for granzyme B, perforin, and IFNγ. nih.gov nih.gov

Preclinical Research and Experimental Model Systems for Trabectedin

In Vitro Studies and Cell Line Susceptibility Profiling

In vitro studies have been crucial in characterizing the cytotoxic effects of trabectedin (B1682994) across various cancer types and in combination with other agents.

Trabectedin has demonstrated potent antitumor activity in preclinical studies against a variety of solid tumors nih.gov. Its efficacy has been observed in cell lines derived from soft tissue sarcoma, ovarian cancer, breast cancer, melanoma, and non-small cell lung cancer nih.govresearchgate.net. Studies have shown that cell lines such as HT29 (colon cancer) and HOP62 (lung cancer) are particularly sensitive to the compound nih.gov. Further research confirmed cytotoxic effects on human A549 lung cancer cells and HT-29 colon cancer cells researchgate.net. The mean IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for different exposure times. For a 1-hour exposure, the mean IC50 was 18.8 nM, for a 24-hour exposure it was 2.5 nM, and for continuous exposure, it was 0.25 nM researchgate.netnih.gov.

Cancer TypeCell Line Example(s)Observed EffectReference
Prostate CancerDU145Demonstrated sensitivity and radiosensitisation nih.gov
Colon CancerHT29High sensitivity to trabectedin nih.govresearchgate.net
Lung CancerHOP62, A549High sensitivity and cytotoxic effects nih.govresearchgate.net
Ovarian CancerHeLaDemonstrated sensitivity and radiosensitisation nih.gov
Soft Tissue SarcomaMultiplePotent antitumor activity nih.gov
Breast CancerMultipleAnticancer activity demonstrated researchgate.net
MelanomaMultipleAnticancer activity demonstrated researchgate.net

Clonogenic assays, which measure the ability of single cells to proliferate and form colonies, have been utilized to assess trabectedin's efficacy in patient-derived models. In one study, trabectedin was tested on 67 patient-derived tumor xenografts using an ex vivo clonogenic assay, which revealed a pronounced concentration-dependent antitumor activity with a mean IC70 (the concentration required to inhibit 70% of colony formation) of 1.3 nM aacrjournals.org. These assays have also been instrumental in evaluating synergistic effects. For instance, a massive reduction in colony growth was observed in soft tissue sarcoma cell lines when trabectedin was combined with a PARP inhibitor, confirming a strong synergistic relationship ascopubs.orgresearchgate.net. Furthermore, clonogenic assays were used to confirm the synergistic effects of trabectedin combined with ponatinib in patient-derived solitary fibrous pleural tumor cell lines over a nine-day treatment period mdpi.com.

The potential for trabectedin to work in combination with other chemotherapy drugs has been explored to enhance its therapeutic effect. Preclinical models have shown that trabectedin's activity is influenced by DNA repair pathways, suggesting potential synergy with other DNA-damaging agents nih.gov. A strong synergistic effect on the viability of soft tissue sarcoma cells was observed when trabectedin was combined with the PARP inhibitor Olaparib (B1684210), with the combination being effective in 8 out of 13 cell lines tested ascopubs.orgresearchgate.net. This combination also led to a significant increase in apoptotic cells ascopubs.orgresearchgate.net. In preclinical models of ovarian cancer, trabectedin has also shown synergistic activity with cisplatin mdpi.com. Additionally, combinations with doxorubicin have been evaluated mdpi.comnih.gov.

Combination AgentCancer ModelObserved SynergyReference
CisplatinOvarian CancerSynergistic cytotoxic activity mdpi.com
DoxorubicinLeiomyosarcomaDemonstrated significant increase in progression-free survival in clinical settings, based on preclinical rationale nih.gov
PaclitaxelGeneralAdministering paclitaxel before trabectedin did not significantly influence trabectedin's pharmacokinetics nih.govresearchgate.net
PARP Inhibitors (e.g., Olaparib)Soft Tissue SarcomaStrongly affects cell viability, massive reduction of colony growth, and increased apoptosis ascopubs.orgresearchgate.netnih.gov

Metabolic studies are essential for understanding how a drug is processed in the body. Investigations using human microsomes have shown that trabectedin is degraded by phase I enzymes from the cytochrome P450 (CYP450) family researchgate.net. The primary enzyme responsible for its metabolism is CYP3A4 nih.govresearchgate.netmdpi.com. Other enzymes, including CYP3A5, 2C9, 2C19, 2D6, and 2E1, play a lesser role in its breakdown researchgate.net. The significant role of CYP3A4 suggests a risk of drug-drug interactions when trabectedin is co-administered with other drugs that are substrates, inducers, or inhibitors of this enzyme nih.govresearchgate.net. For example, co-administration with a potent CYP3A4 inhibitor like ketoconazole can increase systemic exposure to trabectedin, while a CYP3A4 inducer such as rifampin can decrease its exposure nih.gov.

In Vivo Studies Using Animal Models

In vivo studies using animal models provide critical data on a drug's efficacy and its effects within a biological system.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research pharmacologydiscoveryservices.com. Trabectedin has been evaluated in such models using tumors derived from various human cancers. In studies involving tumor-bearing nude mice, trabectedin demonstrated substantial inhibition of tumor growth in xenografts of lung, colon, and breast cancers aacrjournals.org. These findings in live animal models corroborated the potent antitumor activity observed in in vitro cell line studies and provided a strong basis for further clinical investigation.

Patient-Derived Xenograft (PDX) Models, Including Myxoid Liposarcoma

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor fragments into immunodeficient mice, have become a cornerstone of preclinical oncology research. These models are highly valued for their ability to retain the principal histological and genetic characteristics of the original patient tumor, offering a more accurate platform to evaluate therapeutic efficacy compared to traditional cell line-based xenografts. For Trabectedin (Yondelis), PDX models have been particularly instrumental in dissecting its mechanism of action and exploring sensitivity and resistance, especially in the context of myxoid liposarcoma (MLS).

MLS is a subtype of soft-tissue sarcoma (STS) defined by a characteristic chromosomal translocation that produces the FUS-DDIT3 or EWSR1-DDIT3 fusion oncogene. Trabectedin has demonstrated notable clinical activity against this sarcoma subtype. nih.govnih.gov Preclinical studies using MLS PDX models have been crucial in confirming that the FUS-DDIT3 fusion protein is a key molecular target of the drug. nih.govnih.gov Research using chromatin immunoprecipitation sequencing (ChIP-Seq) on a sensitive MLS PDX model revealed that Trabectedin inhibits the binding of the FUS-DDIT3 oncoprotein to its target genes. nih.govnih.gov This action reverses the differentiation block imposed by the fusion protein, reactivating the adipogenesis program and leading to tumor cell differentiation. nih.govnih.gov

Furthermore, the use of paired PDX models, one sensitive to Trabectedin and one with acquired resistance, has allowed for a deeper investigation into the drug's complex effects. nih.govnews-medical.net In a sensitive MLS PDX model, transcriptomic analysis showed that Trabectedin induces a two-phase effect: an initial cytotoxic response followed by a later phase characterized by the modulation of thousands of genes that promote adipocyte differentiation. news-medical.netnih.gov In the resistant model, this pro-differentiation transcriptional effect was significantly diminished, providing insights into potential mechanisms of acquired resistance. nih.govnih.gov These PDX models serve as a critical tool for identifying biomarkers of response and for testing novel combination strategies to overcome drug resistance. news-medical.net

Gene and MicroRNA Modulation Research

Transcriptomic Analysis in Response to Trabectedin Treatment

Transcriptomic analysis has been a powerful tool for elucidating the multifaceted mechanism of action of Trabectedin. By binding to the minor groove of DNA, Trabectedin alters DNA conformation, which in turn affects the activity of transcription factors and the DNA repair machinery, leading to widespread changes in gene expression. frontiersin.org This results in a profound reprogramming of the tumor cell's transcriptional landscape.

In myxoid liposarcoma, longitudinal RNA-sequencing analysis of PDX models has shown that Trabectedin acts as a potent transcriptional regulator. news-medical.netnih.gov Following treatment, a massive modulation in the transcription of genes involved in adipogenic differentiation is observed, consistent with the drug's mechanism of displacing the FUS-DDIT3 oncogene from DNA. news-medical.netnih.gov Beyond its direct effects on tumor cells, transcriptomic studies have revealed that Trabectedin also modulates the tumor microenvironment. It has been shown to downregulate the expression of pro-inflammatory and pro-angiogenic cytokines and chemokines, such as IL-6 and CCL2, within the tumor microenvironment. frontiersin.orgmdpi.com

In broader studies on advanced soft-tissue sarcomas, differential gene expression analysis has been used to identify signatures that predict patient response to Trabectedin. For instance, a study identified a six-gene signature related to DNA damage repair that was predictive of Trabectedin efficacy, highlighting the importance of the drug's interaction with DNA repair pathways. The table below summarizes key transcriptomic findings in response to Trabectedin.

Model System/Cancer TypeKey Genes/Pathways ModulatedImplied Functional Effect
Myxoid Liposarcoma (PDX) Downregulation of FUS-DDIT3 target genes; Upregulation of adipogenesis-related genes (e.g., C/EBPα, PPARγ).Reversal of oncogenic program, induction of terminal differentiation.
Soft Tissue Sarcoma (General) Downregulation of inflammatory mediators (e.g., IL-6, CCL2); Modulation of DNA damage repair genes (e.g., PARP3, CCNH).Anti-inflammatory and anti-angiogenic effects; Prediction of treatment response.
Bone Sarcoma Models Disruption of antiviral response gene expression.Enhancement of oncolytic virus activity. nih.gov
Leiomyosarcoma Cells Modulation of the PI3K/AKT/mTOR pathway following HMGA1 silencing.Sensitization to Trabectedin treatment. nih.gov

MicroRNA Profiling and Identification of Putative Targets (e.g., SYK, LGALS1)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally and are deeply involved in cancer development and progression. Aberrant miRNA expression is a hallmark of cancer, and these molecules can influence tumor growth, metastasis, and response to therapy. The therapeutic modulation of miRNA expression is an emerging area of cancer research.

While direct, comprehensive profiling of miRNA changes in response to Trabectedin is an area of ongoing investigation, the drug's profound impact on cellular transcription suggests it is likely to alter the expression of multiple miRNAs. Chemotherapeutic agents can induce changes in miRNA profiles, which in turn can sensitize cancer cells to treatment or contribute to resistance. These changes can affect entire signaling networks by modulating the expression of key proteins.

Within sarcoma biology, several proteins have been identified as critical players in tumor progression and are known to be regulated by miRNAs. Although direct evidence linking Trabectedin to specific miRNAs targeting Spleen Tyrosine Kinase (SYK) and Galectin-1 (LGALS1) is not yet established, these proteins serve as important examples of putative targets that could be influenced by drug-induced changes in the cellular miRNA landscape.

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase involved in signal transduction. Its expression has been noted in various cancers, where it can play a role in tumor progression and survival signaling.

Galectin-1 (LGALS1) is a carbohydrate-binding protein that is overexpressed in many cancers. It contributes to an immunosuppressive tumor microenvironment, promotes angiogenesis, and facilitates metastasis. High expression of LGALS1 often correlates with poor prognosis.

Modulation of miRNAs that regulate oncogenic or tumor-suppressive pathways is a known mechanism of anti-cancer drugs. The table below lists examples of miRNAs that are dysregulated in cancer and target pathways relevant to sarcoma biology, representing the types of interactions that could be influenced by a transcription-modulating agent like Trabectedin.

miRNAKnown Cancer-Related FunctionExamples of Putative Target Pathways/Genes
miR-21 Oncogenic; promotes proliferation and invasion.PTEN, PDCD4
let-7 family Tumor suppressive; inhibits cell growth.RAS, MYC
miR-15/miR-16 Tumor suppressive; induces apoptosis.BCL2
miR-221/miR-222 Oncogenic; promotes angiogenesis and proliferation.PTEN, TIMP3
miR-145 Tumor suppressive; inhibits cell migration.MYC, FSCN1

Further research is necessary to specifically map the miRNA expression changes induced by Trabectedin and to validate whether key signaling proteins like SYK and LGALS1 are among the downstream targets affected by these changes.

Mechanisms of Acquired Resistance to Trabectedin

Molecular Characterization of Resistant Phenotypes in Cellular Models

Cellular models of acquired resistance have been instrumental in dissecting the molecular changes that drive the resistant phenotype. By comparing sensitive parental cell lines with their trabectedin-resistant counterparts, researchers have identified significant shifts in the cellular landscape at the mRNA, microRNA (miRNA), and protein levels.

Multi-omics approaches have provided a comprehensive view of the molecular reprogramming that occurs in cancer cells as they acquire resistance to trabectedin (B1682994). Studies using resistant cell lines, such as myxoid liposarcoma (MLS) and chondrosarcoma, have revealed extensive differential expression of genes, miRNAs, and proteins.

In one key study, a trabectedin-resistant MLS cell line (402-91/ET) was developed from the sensitive parental line (402-91). nih.govplos.orgnih.gov A systems biology approach comparing these two lines identified thousands of differentially expressed molecules. nih.govnih.gov Specifically, 3,083 genes, 47 miRNAs, and 336 proteins were found to be differentially expressed between the resistant and sensitive cells. nih.gov Among the differentially expressed miRNAs, 23 were overexpressed and 24 were underexpressed in the resistant line. plos.org

Similarly, gene expression analysis in chondrosarcoma cell lines resistant to trabectedin and the related compound PM00104 identified hundreds of genes with altered expression. plos.org Notably, among the most highly overexpressed genes were several zinc finger (ZNF) protein genes, including ZNF93 and ZNF43, which had not been previously linked to this type of drug resistance. plos.org Further research has also implicated the overexpression of High Mobility Group A1 (HMGA1) in trabectedin resistance in liposarcoma. nih.gov

The table below summarizes the findings from a multi-omics analysis of a trabectedin-resistant myxoid liposarcoma cell line.

Molecular ClassNumber Differentially ExpressedNumber Upregulated in Resistant CellsNumber Downregulated in Resistant CellsReference
Genes (mRNA)3,0831,2031,473 nih.gov
microRNAs (miRNA)472324 plos.org
Proteins336Not SpecifiedNot Specified nih.gov

The integration of multi-omics data has allowed for the reconstruction of regulatory networks that are significantly altered in trabectedin-resistant cells. These analyses highlight that resistance is not merely the result of individual molecular changes but stems from the rewiring of entire cellular pathways.

In the resistant MLS model, computational analysis integrating transcriptomic and proteomic data identified apoptosis and cell cycle regulation as two critical networks involved in modulating trabectedin resistance. nih.govplos.org This approach pointed to the central role of key regulatory genes such as CCDN1, RB1, E2F4, TNF, CDKN1C, and ABL1 in both pre- and post-transcriptional regulatory networks that differ between sensitive and resistant cells. nih.gov

Further investigation into miRNA-protein interactions revealed specific regulatory loops. For example, the downregulation of the miRNA let-7e and the upregulation of miR-21 were validated in resistant cells, with corresponding changes in their downstream protein targets, such as PDCD4 (targeted by miR-21) and CCDN1 (regulated by let-7e). plos.orgplos.org In clear cell carcinoma of the ovary, acquired resistance to trabectedin has been associated with greater activation of the AKT–mTOR signaling pathway. aacrjournals.org Similarly, HMGA1 has been shown to regulate trabectedin sensitivity, partly through modulation of the mTOR signaling pathway, suggesting that this network is a key hub in resistance. nih.gov

The table below lists key genes and pathways identified as central to the regulatory networks of trabectedin resistance.

Gene/PathwayRole in Resistance NetworkAssociated Cancer ModelReference
CCDN1, RB1, E2F4Central nodes in cell cycle regulationMyxoid Liposarcoma nih.gov
TNF, ABL1Key nodes in apoptosis and cell signalingMyxoid Liposarcoma nih.gov
AKT-mTOR PathwayUpregulated signaling pathway driving resistanceClear Cell Carcinoma of the Ovary aacrjournals.org
HMGA1Structural chromatin factor; overexpression linked to resistanceLiposarcoma, Leiomyosarcoma nih.gov
ZNF93, ZNF43Overexpressed zinc finger proteinsChondrosarcoma plos.org

Role of DNA Repair Pathways in Resistance Development

The mechanism of action of trabectedin is intimately linked with DNA repair pathways, and alterations in these pathways are a cornerstone of acquired resistance. Unlike many conventional DNA-damaging agents, the cytotoxicity of trabectedin is paradoxically dependent on a functional Nucleotide Excision Repair (NER) system and is significantly enhanced in cells with a deficient Homologous Recombination (HR) pathway.

A unique feature of trabectedin is that its cytotoxic effect is diminished in cells that lack a functional NER pathway, particularly the Transcription-Coupled NER (TC-NER) sub-pathway. biorxiv.orgpatsnap.comfrontiersin.org Trabectedin forms adducts in the minor groove of DNA, which are recognized by the TC-NER machinery. biorxiv.orgresearchgate.net This interaction leads to the formation of a toxic intermediate complex, which ultimately generates lethal DNA double-strand breaks (DSBs). biorxiv.orgaacrjournals.orgnih.gov

Consequently, a primary mechanism of acquired resistance to trabectedin is the functional loss of the NER pathway. nih.govnih.gov Studies have demonstrated that cell lines made resistant to trabectedin through prolonged exposure become deficient in key NER proteins. For instance, the resistant ovarian carcinoma line A2780/T lost expression of the XPG protein, while the resistant myxoid liposarcoma line 402-91/T lost expression of XPF and ERCC1 proteins. nih.gov This loss of NER function renders the cells unable to form the toxic intermediates required for trabectedin's cytotoxicity, resulting in a 2- to 10-fold increase in resistance. frontiersin.orgnih.govoncotarget.com In an in vivo model of myxoid liposarcoma, resistance was linked to a mutation in the UVSSA gene, which is essential for TC-NER. researchgate.netnih.gov

While NER deficiency leads to resistance, the status of the Homologous Recombination (HR) pathway has the opposite effect on trabectedin sensitivity. The DSBs generated by the NER-mediated processing of trabectedin-DNA adducts are primarily repaired by the HR pathway. aacrjournals.orgresearchgate.net Therefore, cells that are deficient in HR are unable to repair this damage and exhibit extreme sensitivity to the drug. oncotarget.comaboutscience.eu

Deficiency in HR pathway components, such as BRCA1, BRCA2, or RAD51, can make cells 50 to 100 times more sensitive to trabectedin. nih.govoncotarget.comresearchgate.netaboutscience.eu This synthetic lethal relationship implies that a proficient HR system is necessary for cells to survive trabectedin treatment. The development of acquired resistance is therefore dependent on a functional HR pathway that can manage the DNA damage induced by the drug. While resistance is primarily driven by NER inactivation, which prevents the formation of DSBs in the first place, an underlying proficient HR system is a prerequisite for cells to tolerate any DSBs that might still form.

Prolonged exposure to trabectedin and the resulting selective pressure can lead to significant genomic alterations, including chromosomal instability and the loss of specific chromosomal regions, which contribute to the development of resistance.

Genomic analysis of a patient-derived xenograft (PDX) model of myxoid liposarcoma that acquired resistance to trabectedin identified recurrent losses of specific chromosomal cytobands. frontiersin.orgresearchgate.netopen.ac.uk The resistant tumors consistently showed losses in cytobands 4p15.2 , 4p16.3 , and 17q21.3 . open.ac.uknih.gov The loss of region 4p16.3 is particularly significant as it contains the UVSSA gene, a critical component of the TC-NER pathway. researchgate.net The loss of this gene contributes directly to the NER-deficient phenotype observed in resistant cells.

These specific genomic losses highlight a mechanism through which cancer cells can evolve under therapeutic pressure, eliminating genes that are essential for the drug's mechanism of action. This leads to a stable, resistant phenotype characterized by both genomic alterations and functional changes in critical DNA repair pathways. The high levels of chromosomal instability (CIN) often observed in sarcomas may facilitate such adaptive losses, contributing to multi-drug resistance. embopress.org

Signaling Pathway Dysregulation in Acquired Resistance

Activation of the mTOR Signaling Pathway

A crucial mechanism implicated in trabectedin resistance is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov Studies in clear cell carcinoma (CCC) of the ovary have shown that trabectedin-resistant cell lines exhibit a greater activation of mTOR compared to their sensitive parental counterparts. aacrjournals.orgnih.gov Furthermore, treatment with trabectedin can induce a prolonged activation of mTOR signaling in sensitive cells, suggesting this activation plays a role in the development of resistance. researchgate.netaacrjournals.org The inhibition of the mTOR pathway, for instance by using the mTOR inhibitor everolimus, has been shown to prevent CCC cells from acquiring trabectedin resistance and to enhance the drug's therapeutic efficacy. aacrjournals.orgnih.govresearchgate.net This suggests that combining trabectedin with an mTOR inhibitor could be a promising strategy to overcome or prevent resistance. nih.gov Similar findings have been observed in sarcoma models, where combining trabectedin with mTOR inhibitors like rapamycin proved effective. nih.gov

Involvement of the AKT Signaling Cascade

The activation of the mTOR pathway in trabectedin resistance is often dependent on the V-akt murine thymoma viral oncogene homolog (AKT) signaling cascade. nih.gov Research has identified that trabectedin-resistant cancer cells can display hyperactivation of AKT–mTOR signaling. aacrjournals.org Treatment with trabectedin has been found to induce prolonged activation of the AKT–mTOR signaling pathway, and this response is considered important in the process of acquiring resistance. aacrjournals.org This marks the first identification of AKT's involvement in trabectedin resistance, a pathway known for its role in chemoresistance to various other agents. aacrjournals.org In trabectedin-sensitive parental cells, the drug induces phosphorylation of proteins downstream of AKT, like p70S6K, via the AKT-mTOR cascade; however, this induction is absent in resistant cells, which already show elevated basal activation of the pathway. aacrjournals.org

Transcription Factor and Gene Expression Changes in Resistant Cells

Persistent FUS-CHOP Activity in Resistant Myxoid Liposarcoma Models

In myxoid liposarcoma (MLS), a key mechanism of trabectedin's action is its ability to interfere with the FUS-CHOP fusion protein, an aberrant transcription factor that drives the disease. plos.orgaacrjournals.org Trabectedin displaces FUS-CHOP from the promoters of its target genes, leading to a reactivation of adipocytic differentiation. aacrjournals.org However, this interaction is altered in resistant models. In patient-derived xenograft (PDX) models of MLS that are resistant to trabectedin, the drug's ability to detach the FUS-CHOP protein from DNA is diminished. aacrjournals.org

A study using a trabectedin-resistant MLS cell line (402-91/ET) revealed a different aspect of this mechanism. nih.gov In the sensitive parental cells, trabectedin effectively caused the FUS-CHOP oncoprotein to detach from the promoters of target genes like PTX3 and FN1. nih.gov Conversely, in the resistant 402-91/ET cells, the FUS-CHOP protein was not bound to these promoters in the first place. nih.gov This indicates that in cells with acquired resistance, the fundamental interaction between the oncogenic transcription factor and the DNA may be lost, rendering the primary mechanism of trabectedin ineffective. Consequently, trabectedin fails to induce the adipogenic differentiation program in these resistant cells. nih.gov

Identification of Key Genes Involved in Resistance (e.g., CCDN1, RB1, E2F4, TNF, CDKN1C, ABL1)

A systems biology approach comparing sensitive and resistant MLS cell lines has identified key genes whose altered expression is central to resistance. plos.orgnih.gov By integrating transcriptomic and proteomic data, researchers reconstructed regulatory networks for apoptosis and cell cycle regulation that appear to modulate trabectedin resistance. plos.orgnih.govnih.gov This comprehensive analysis highlighted the central role of several specific genes in both pre- and post-transcriptional regulatory networks associated with resistance. plos.orgnih.govjensenlab.org

These key genes include:

CCDN1 (Cyclin D1)

RB1 (Retinoblastoma 1)

E2F4 (E2F Transcription Factor 4)

TNF (Tumor Necrosis Factor)

CDKN1C (Cyclin Dependent Kinase Inhibitor 1C)

ABL1 (ABL Proto-Oncogene 1, Non-Receptor Tyrosine Kinase)

The differential expression of these genes in resistant cells suggests that alterations in fundamental cellular processes like cell cycle control and apoptosis are critical drivers of acquired resistance to trabectedin. plos.orgnih.gov

Table 1: Key Genes Implicated in Trabectedin Resistance in Myxoid Liposarcoma

Gene SymbolGene NameImplicated Pathway(s)
CCDN1Cyclin D1Cell Cycle Regulation
RB1Retinoblastoma 1Cell Cycle Regulation
E2F4E2F Transcription Factor 4Cell Cycle Regulation
TNFTumor Necrosis FactorApoptosis, Inflammation
CDKN1CCyclin Dependent Kinase Inhibitor 1C (p57, Kip2)Cell Cycle Regulation
ABL1ABL Proto-Oncogene 1, Non-Receptor Tyrosine KinaseSignal Transduction, Cell Cycle, Apoptosis

This table is based on findings from a systems biology analysis of trabectedin-resistant myxoid liposarcoma cell lines. plos.orgnih.govnih.govjensenlab.org

Influence of Schlafen 11 (SLFN11) Expression on Sensitivity

The expression level of the protein Schlafen 11 (SLFN11) has been identified as a significant factor in determining sensitivity to trabectedin. nii.ac.jpiiarjournals.org SLFN11 is recognized as a key determinant in the cellular response to a variety of DNA-damaging agents. nii.ac.jpamegroups.orgchampionsoncology.com Research in human sarcoma cell lines has demonstrated a positive correlation between the expression level of SLFN11 and the antitumor activity of trabectedin. iiarjournals.org Cell lines with high levels of SLFN11 expression were found to be more sensitive to the drug. iiarjournals.org

Conversely, experimental knockdown of SLFN11 in sarcoma cell lines resulted in lower sensitivity to trabectedin. nii.ac.jpiiarjournals.org This link between SLFN11 and sensitivity to DNA-damaging agents appears to be specific, as SLFN11 expression did not correlate with the response to drugs with other mechanisms of action, such as paclitaxel. iiarjournals.org These findings establish SLFN11 expression as a potential predictive biomarker for trabectedin efficacy, where higher expression suggests greater sensitivity and lower expression may be associated with reduced sensitivity or intrinsic resistance. nii.ac.jpiiarjournals.org

Table 2: Summary of SLFN11 Expression and Trabectedin Sensitivity

SLFN11 Expression LevelEffect on Trabectedin SensitivityExperimental Observation
HighIncreased SensitivityPositively correlated with antitumor activity (-log₂IC₅₀) in sarcoma cell lines. iiarjournals.org
Low / KnockdownDecreased SensitivitySLFN11-knockdown cells and SLFN11-knockout xenograft models showed lower sensitivity to trabectedin. nii.ac.jpiiarjournals.org

Upregulation of Glyoxalase 1 (Glo1) and its Role in Resistance

A developing area of research into acquired resistance to trabectedin involves the cellular detoxification enzyme Glyoxalase 1 (Glo1). researchgate.netascopubs.org This enzyme is a critical component of the glyoxalase system, which neutralizes cytotoxic byproducts of glycolysis, particularly methylglyoxal (B44143) (MG). researchgate.netkarger.com Cancer cells, known for their high metabolic and glycolytic rates, often produce increased levels of MG. karger.comtandfonline.com While MG can induce apoptosis and cellular damage, cancer cells can counteract this by upregulating Glo1, which converts MG into non-toxic D-lactate. karger.comnih.gov This protective mechanism has been linked to multidrug resistance in various cancer types. researchgate.netkarger.complos.org

Recent studies suggest that Glo1 overexpression is a potential mechanism of trabectedin resistance. researchgate.netascopubs.org Research has shown that tumor cells resistant to trabectedin exhibit higher levels of Glo1 protein compared to their trabectedin-sensitive counterparts. researchgate.netascopubs.org This upregulation of Glo1 enhances the cell's ability to detoxify MG, which may accumulate as a result of chemotherapy-induced cellular stress. researchgate.netresearchgate.net The abnormal accumulation of MG can lead to increased adduct levels and induce apoptosis, a process that is mitigated by higher Glo1 activity. researchgate.netascopubs.org

Bioinformatic analyses have identified Glo1 as a "druggable" target that is upregulated after trabectedin treatment and is correlated with a poorer prognosis in patients with Soft Tissue Sarcoma (STS). researchgate.netnih.gov

Detailed Research Findings

Investigations into a trabectedin-resistant myxoid liposarcoma cell line (402-91 ET) revealed significantly higher Glo1 protein levels compared to the parental sensitive cell line (402-91 WT). researchgate.netascopubs.org This finding suggests a direct link between the enzyme's expression and the resistant phenotype.

Crucially, the inhibition of Glo1 has been shown to restore sensitivity to trabectedin in resistant cells. researchgate.netascopubs.org The use of a specific Glo1 inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGC), in combination with trabectedin, led to a significant decrease in cell viability and an increase in apoptosis in the resistant 402-91 ET cells. researchgate.netascopubs.org This combined treatment effectively lowered the half-maximal effective concentration (EC50) of trabectedin in resistant cells to a level comparable to that of sensitive cells. researchgate.netascopubs.org

Further experiments demonstrated that the direct addition of methylglyoxal to the resistant cells could also restore their sensitivity to trabectedin, mimicking the effect of the Glo1 inhibitor. researchgate.netascopubs.org This confirms that the accumulation of MG, whether through inhibition of its detoxifier (Glo1) or by external addition, plays a key role in overcoming resistance and promoting cell death. researchgate.netascopubs.org These findings provide a strong rationale for exploring Glo1 inhibition as a strategy to overcome trabectedin resistance in clinical settings. researchgate.netascopubs.orgnih.gov

Table 1: Effect of Glo1 Inhibition on Trabectedin Sensitivity in Myxoid Liposarcoma Cell Lines

This table summarizes findings from studies on trabectedin-resistant (402-91 ET) and sensitive (402-91 WT) myxoid liposarcoma cell lines.

Cell LineGlo1 Protein LevelTreatmentTrabectedin EC50 (nM)Outcome
402-91 WT BaselineTrabectedin alone4.92Sensitive to Trabectedin
402-91 ET Higher than WTTrabectedin alone20.4Resistant to Trabectedin
402-91 ET Higher than WTTrabectedin + BBGC5.92Sensitivity Restored

Source: Data compiled from research abstracts on the role of Glo1 in trabectedin resistance. researchgate.netascopubs.org

Table 2: Compound Names Mentioned

Compound Name
Trabectedin
Yondelis
Glyoxalase 1 (Glo1)
Methylglyoxal (MG)
S-p-bromobenzylglutathione cyclopentyl diester (BBGC)

Synthetic Analogues and Structure Activity Relationship Studies

Design Principles for Novel Trabectedin (B1682994) Analogues

The design of new trabectedin analogues is guided by the goal of improving its therapeutic index—enhancing antitumor activity while reducing toxicity. A key principle involves modifying specific structural motifs of the parent compound to optimize its interaction with DNA and other cellular targets. Trabectedin's structure consists of three fused tetrahydroisoquinoline (THQ) rings (A, B, and C). The A and B rings form a rigid pentacyclic system connected to the C ring via a 10-membered lactone bridge. open.ac.ukunl.pt

A primary strategy in analogue design is the modification of the C subunit. For instance, in lurbinectedin (B608698), the tetrahydroisoquinoline moiety of trabectedin's C subunit is replaced with a tetrahydro-β-carboline. researchgate.netmdpi.com This alteration is associated with different pharmacokinetics, potentially allowing for different dosing regimens and improved antitumor activity. researchgate.net The rationale behind such modifications is to enhance the molecule's ability to form covalent adducts with DNA, a critical step in its mechanism of action, while potentially altering its interaction with DNA repair machinery and transcription factors. tandfonline.comresearchgate.net The aim is to create compounds that retain or exceed the potent cytotoxic effects of trabectedin, possibly with a broader spectrum of activity or efficacy in resistant tumors. researchgate.net

Advanced Total Synthesis Methodologies for Trabectedin and Derivatives

The scarcity of trabectedin from its natural source necessitated the development of efficient and scalable total synthesis routes. open.ac.uk Over the past three decades, numerous research groups have contributed to the synthesis of trabectedin and its analogues, employing a variety of sophisticated chemical strategies. chinesechemsoc.org

Preclinical Characterization of Trabectedin Derivatives (e.g., Lurbinectedin)

Lurbinectedin (PM01183) is the most clinically advanced synthetic analogue of trabectedin. mdpi.comnih.gov Preclinical studies have demonstrated its potent antitumor activity across a broad range of human cancer cell lines and in animal models. plos.orgmdpi.com Lurbinectedin, like trabectedin, functions by binding to the minor groove of DNA, particularly at GC-rich sequences. nih.govnih.gov This interaction leads to the inhibition of active transcription, degradation of RNA polymerase II, and the generation of DNA double-strand breaks, ultimately inducing apoptosis in cancer cells. nih.govnih.gov

Preclinical investigations have highlighted the synergistic effects of lurbinectedin when combined with other anticancer agents. For example, it shows synergistic activity with irinotecan (B1672180) and its antitumor effects are enhanced when combined with the mTORC1 inhibitor everolimus. plos.orgnih.gov Furthermore, lurbinectedin has demonstrated activity in platinum-resistant cancer models, suggesting it may overcome certain mechanisms of chemotherapy resistance. nih.gov Studies in patient-derived xenografts of various cancers, including malignant pleural mesothelioma and pancreatic cancer, have shown significant antitumor efficacy. mdpi.comaacrjournals.org

Table 1: Preclinical Activity of Lurbinectedin in Pancreatic Cancer Cell Lines

Cell Line 72-hour IC50 (nM)
PANC-1 0.266 - 0.964
BxPC-3 0.266 - 0.964
HPAF-II 0.266 - 0.964

Data from AACR Journals. aacrjournals.org

Elucidation of Structure-Activity Relationships Governing DNA Binding and Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of trabectedin and its analogues relates to their biological function. These studies have revealed key structural features essential for DNA binding and antitumor activity.

The C21-hydroxyl group on trabectedin is critical for its DNA binding capacity. nih.gov An analogue lacking this group, ET-745, failed to bind to DNA, resulting in a dramatic decrease in biological activity. nih.gov The three fused tetrahydroisoquinoline rings (A, B, and C) also play distinct roles. Rings A and B are thought to facilitate the alkylation of DNA through hydrogen bonding, while the C ring protrudes from the DNA backbone and interacts with DNA-binding proteins. unl.ptnih.gov

Table 2: Comparative Activity of Trabectedin Analogues

Compound DNA Binding Capacity Cytotoxic Activity
Trabectedin High High
ET-637 Moderate High
ET-594 Moderate Low
ET-637-OBu Low Intermediate
ET-745 Very Low/None Low

Data from a study on DNA and non-DNA targets of trabectedin. nih.gov

Advanced Research Methodologies and Techniques Utilized in Trabectedin Studies

High-Throughput Omics Technologies

High-throughput omics technologies have revolutionized the study of Trabectedin (B1682994) by enabling a comprehensive analysis of the global changes occurring within a cell upon drug exposure. These technologies allow for the simultaneous measurement of thousands of molecules, such as RNA, DNA, and proteins, providing a holistic view of the drug's impact.

RNA-Seq for Comprehensive Transcriptome Analysis

RNA sequencing (RNA-Seq) has emerged as a powerful tool for analyzing the complete transcriptome of cells treated with Trabectedin. signiosbio.com This technique provides a quantitative and comprehensive view of gene expression changes, offering insights into the cellular pathways modulated by the drug. signiosbio.comnih.gov

Studies utilizing RNA-Seq have revealed that Trabectedin significantly alters the expression of genes involved in critical cellular processes. For instance, in models of Ewing sarcoma, single-cell RNA-sequencing (scRNA-seq) demonstrated that Trabectedin can increase the intracellular presence of oncolytic virus transcripts while decreasing the expression of genes related to the intrinsic antiviral response. nih.gov This modulation of the tumor microenvironment suggests a novel mechanism by which Trabectedin can enhance the efficacy of other cancer therapies. nih.gov Furthermore, in immunocompetent osteosarcoma models, scRNA-seq has shown that Trabectedin can stimulate the expression of granzyme genes in NK and T cells, which are markers of cytotoxic activation, thereby enhancing the immune response against the tumor. nih.govbiorxiv.org

DNA-Seq for Genomic Characterization and Mutational Analysis

DNA sequencing (DNA-Seq) methodologies are crucial for characterizing the genomic landscape of tumors and understanding how genetic variations might influence the response to Trabectedin. nih.gov While uterine leiomyosarcomas, a type of soft tissue sarcoma, generally exhibit a low tumor mutational burden, they often harbor recurrent mutations in a few key genes. mdpi.com

Whole-exome and targeted panel sequencing have been employed to investigate whether Trabectedin, particularly in combination with other agents like PARP1 inhibitors, induces genetic changes. mdpi.com One study found that a combination of Trabectedin and the PARP1 inhibitor olaparib (B1684210) did not increase the tumor mutational burden or alter mutational profiles in preclinical models or patient samples. mdpi.com This is a significant finding, as it suggests that this combination therapy is unlikely to be mutagenic. mdpi.com Additionally, a novel sequencing technique called TRABI-seq has been developed to map the DNA breaks induced by Trabectedin, revealing that these breaks predominantly occur in the transcribed strands of highly active genes. biorxiv.org This method provides a powerful tool for studying transcription-coupled nucleotide excision repair (TC-NER) and identifying potential biomarkers for tumor vulnerability. biorxiv.orgresearchgate.net

Proteomics for Global Protein Expression Profiling

Proteomics, the large-scale study of proteins, offers a direct window into the functional state of a cell. oncotarget.comnih.gov Mass spectrometry-based proteomics has become an invaluable tool for profiling global protein expression changes in response to Trabectedin. oncotarget.com This approach can identify not only changes in protein abundance but also post-translational modifications that are critical for protein function. nih.gov

In the context of Trabectedin research, proteomics has been used to identify proteins and pathways that are altered by the drug. For example, in a study of follicular lymphoma, proteomics identified altered expression of apoptotic markers that were associated with treatment outcomes. bloodcancerstoday.com A systems biology approach integrating proteomics with transcriptomics and miRNA profiling in a myxoid liposarcoma model resistant to Trabectedin found that apoptosis and cell cycle pathways were significantly involved in the development of resistance. plos.org These findings highlight the power of proteomics to uncover mechanisms of drug action and resistance. bloodcancerstoday.complos.org

Microarray and Quantitative Polymerase Chain Reaction (qPCR) for Gene and miRNA Expression Validation

Microarray technology and quantitative polymerase chain reaction (qPCR) are well-established methods for validating gene and microRNA (miRNA) expression changes identified through high-throughput screening. nih.govnih.gov These techniques provide sensitive and specific quantification of target nucleic acids. nih.govd-nb.info

In Trabectedin studies, qPCR has been used to validate the differential expression of genes and miRNAs identified by microarray analysis in various cancer models. nih.gov For example, in a study on intrahepatic cholangiocarcinoma, RT-qPCR confirmed the altered expression of several genes, including CLDN2, CDH2, and ATF3, following Trabectedin treatment in both cell lines and patient-derived xenografts (PDXs). nih.gov Similarly, the expression changes of specific miRNAs, such as let-7e and miR-21, which were implicated in Trabectedin resistance in myxoid liposarcoma, were validated using qPCR. plos.org These validation steps are crucial for confirming the findings from global omics studies and identifying robust biomarkers. plos.orgnih.gov

Systems Biology and Computational Approaches

Systems biology and computational approaches integrate data from various omics technologies to model and understand the complex biological interactions that are affected by Trabectedin. nih.gov These methods allow researchers to move beyond a single-gene or single-pathway focus to a more holistic understanding of the drug's effects. nih.gov

Network Reconstruction and Pathway Analysis for Complex Biological Interactions

Network reconstruction and pathway analysis are computational techniques used to visualize and interpret the complex web of interactions between genes, proteins, and other molecules. nih.govaacrjournals.org These approaches can identify key regulatory hubs and pathways that are perturbed by Trabectedin.

In a study of myelomonocytic leukemia, a systems biology approach involving network reconstruction identified the transcription factor MAFB as a potential central player in the cellular response to Trabectedin. nih.gov Pathway analysis of deregulated genes in this study also revealed the inhibition of the M-phase of the cell cycle. nih.gov Another study on myxoid liposarcoma utilized network analysis to integrate miRNA and mRNA expression data, creating a miRNA-mRNA network that shed light on the regulatory mechanisms of Trabectedin resistance. plos.org By analyzing these complex networks, researchers can identify novel therapeutic targets and strategies to overcome drug resistance. plos.org

Table of Research Findings:

Methodology Key Findings Cancer Model Reference
RNA-Seq Increased oncolytic virus transcripts, decreased antiviral gene expression.Ewing Sarcoma nih.gov
scRNA-seq Stimulated expression of granzyme genes in NK and T cells.Osteosarcoma nih.govbiorxiv.org
DNA-Seq Trabectedin + olaparib did not increase tumor mutational burden.Sarcoma mdpi.com
TRABI-seq Trabectedin induces DNA breaks in transcribed strands of active genes.Various biorxiv.orgresearchgate.net
Proteomics Apoptosis and cell cycle pathways involved in Trabectedin resistance.Myxoid Liposarcoma plos.org
Microarray/qPCR Validated differential expression of genes like CLDN2, CDH2, and ATF3.Intrahepatic Cholangiocarcinoma nih.gov
Systems Biology Identified MAFB as a key transcription factor in Trabectedin response.Myelomonocytic Leukemia nih.gov
Network Analysis Constructed miRNA-mRNA network to understand resistance.Myxoid Liposarcoma plos.org

Data Integration from Multi-Omics Datasets for Holistic Understanding

To achieve a holistic understanding of Trabectedin's effects, researchers are increasingly turning to the integration of multi-omics datasets. This approach combines data from various high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics to unravel the intricate molecular mechanisms of the drug's action and the basis of resistance. open.ac.ukfrontiersin.orgnih.gov

By integrating genomic, transcriptomic, and protein-DNA binding data from patient-derived xenograft models of myxoid liposarcoma, scientists have been able to characterize the molecular mechanisms of Trabectedin's action and resistance. open.ac.uk This integrated analysis revealed a two-phase mechanism of action: an early cytotoxic phase and a later phase where Trabectedin displaces the FUS-DDIT3 fusion protein from its targets, modulating gene transcription related to adipocyte differentiation. open.ac.uk

Furthermore, a systems biology approach that integrates transcriptomics and metabolomics has been used to investigate the immunometabolic effects of Trabectedin on human macrophages. nih.gov This has provided a more comprehensive view of how the drug reprograms the tumor immune environment. nih.gov The combination of different omics data allows for a more robust and comprehensive analysis, leading to a deeper understanding of complex biological systems and the potential for improved diagnostics, prognostics, and personalized therapies. frontiersin.orgmdpi.com

Pharmacological and Biochemical Assessment Tools

A variety of sophisticated pharmacological and biochemical tools are essential in the study of Trabectedin, from determining its metabolic fate to quantifying its presence in biological samples with high precision.

In Vitro Enzyme Inhibition and Metabolic Fate Determination

In vitro studies are crucial for understanding the metabolism of Trabectedin and its potential for drug-drug interactions. Research using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes has shown that Trabectedin is metabolized by a wide range of CYPs, with CYP3A4 being the primary enzyme involved at clinically relevant concentrations. mdpi.comresearchgate.net

Studies have indicated that Trabectedin is unlikely to cause clinically significant inhibition of major CYP enzymes at therapeutic concentrations. researchgate.neteuropa.eu The investigation of Trabectedin's metabolic fate has also been carried out in vivo by analyzing urine and feces from patients treated with radiolabeled Trabectedin. researchgate.netnih.gov These studies have identified several metabolites, confirming that the drug is extensively converted into numerous compounds. researchgate.netnih.gov

Pharmacometabolomics for Identification of Predictive Biomarkers

Pharmacometabolomics, which analyzes the metabolic profiles of individuals, is an emerging field being applied to Trabectedin research to identify biomarkers that can predict a patient's response to the drug. frontiersin.orgresearchgate.netnih.gov By analyzing the baseline plasma metabolomics profiles of patients with metastatic soft tissue sarcoma (mSTS), researchers have aimed to explain the significant inter-individual variability in Trabectedin's pharmacokinetics and clinical response. frontiersin.orgresearchgate.net

Advanced Analytical Chemistry Methods (e.g., RP-HPLC, LC-MS/MS) for Compound Quantification

Accurate quantification of Trabectedin in biological matrices is critical for pharmacokinetic studies and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone analytical methods for this purpose. ijbpas.comiajps.comtandfonline.com

RP-HPLC methods have been developed and validated according to ICH guidelines for the quantitative determination of Trabectedin in bulk drug and pharmaceutical formulations. ijbpas.comiajps.comscribd.comresearchgate.net These methods demonstrate good linearity, accuracy, and precision. iajps.comscribd.com For instance, one validated RP-HPLC method showed linearity in the concentration range of 50-175 µg/ml. iajps.comscribd.com

LC-MS/MS offers superior sensitivity and selectivity for quantifying the low concentrations of Trabectedin found in plasma and tissue samples. frontiersin.orgtandfonline.comnih.gov Validated LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) as low as 0.01 ng/mL in human plasma. frontiersin.orgnih.gov These highly sensitive methods are essential for detailed pharmacokinetic profiling in patients. tandfonline.comnih.gov

Table 1: Parameters of a Validated LC-MS/MS Method for Trabectedin Quantification

ParameterValue
Lower Limit of Quantification (LLOQ)0.01 ng/mL frontiersin.orgnih.gov
Linearity Range0.01 - 2.5 ng/mL frontiersin.orgnih.gov
Intra-day Relative Error1.19% to 8.52% nih.gov
Inter-day Relative Error1.19% to 8.52% nih.gov
Relative Standard Deviation< 12.35% nih.gov
Mass Transition (Trabectedin)m/z 762 → 234 frontiersin.org
Mass Transition (Internal Standard)m/z 765 → 234 frontiersin.org

Immunological Profiling Techniques

Understanding the interaction between Trabectedin and the immune system is a key area of research, with advanced techniques being used to profile the immunological changes induced by the drug.

Deep Immunophenotyping (e.g., Flow Cytometry, Immunohistochemistry)

Deep immunophenotyping, utilizing techniques like flow cytometry and immunohistochemistry, is employed to characterize the changes in immune cell populations within the tumor microenvironment following Trabectedin treatment. clinicaltrials.govnih.govfrontiersin.orgnih.govfrontiersin.org Studies in both mouse models and human patients have demonstrated that Trabectedin can modulate the tumor immune landscape. frontiersin.orgaacrjournals.org

Flow cytometry has been used to quantify various immune cell subsets, such as T-cells (CD3+, CD4+, CD8+), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells, in tumors from treated and untreated subjects. clinicaltrials.govaacrjournals.org For example, research has shown an increase in the percentage of T-cells in tumor tissue after Trabectedin treatment. clinicaltrials.gov Immunohistochemistry complements these findings by providing spatial information on the infiltration of immune cells within the tumor tissue. frontiersin.orgnih.gov In some studies, a significant decrease in macrophage infiltration has been observed in tumor biopsies after neoadjuvant therapy with Trabectedin. frontiersin.org

A comprehensive study known as the IMMUNYON study utilized deep immunophenotyping with over 200 immune cell parameters, alongside gene expression profiling and soluble proteome analysis, to monitor the peripheral immune response of refractory soft tissue sarcoma patients to Trabectedin therapy. nih.govfrontiersin.orgnih.govresearchgate.net This detailed analysis identified distinct immune profiles associated with clinical outcomes and treatment duration, such as reduced eosinophils and Th2 cells in patients with progressive disease. nih.govfrontiersin.orgnih.govresearchgate.net

Soluble Proteome Analysis for Inflammatory and Angiogenic Markers

Advanced research methodologies have delved into the soluble proteome to understand the intricate effects of Trabectedin on the tumor microenvironment, specifically focusing on inflammatory and angiogenic markers. These studies have revealed that Trabectedin's therapeutic efficacy extends beyond its direct cytotoxic effects on cancer cells, encompassing a significant modulation of the secretome of both tumor and associated stromal cells. karger.commdpi.com

Analysis of the soluble proteome has demonstrated that Trabectedin can inhibit the production of key pro-inflammatory and pro-angiogenic mediators. nih.gov This immunomodulatory activity contributes to a less favorable environment for tumor growth, angiogenesis, and metastasis. karger.com

Detailed Research Findings:

Studies utilizing soluble proteome analysis have identified specific changes in the levels of various cytokines, chemokines, and growth factors following Trabectedin treatment. At non-cytotoxic concentrations, Trabectedin has been shown to inhibit the transcription and production of several inflammatory mediators in monocytes and macrophages. nih.gov

Key findings from these analyses include a significant downregulation of the following inflammatory and angiogenic factors:

Chemokines: Trabectedin has been observed to decrease the production of several chemokines crucial for the recruitment of tumor-promoting immune cells. nih.gov Notably, levels of CCL2 (monocyte chemoattractant protein-1 or MCP-1), a key factor in attracting monocytes and macrophages to the tumor site, are reduced. researchgate.netdovepress.comaacrjournals.org Other chemokines that are downregulated include CCL3, CCL4, CCL7, CCL8, and CXCL8 (IL-8). nih.govresearchgate.netuc.pt

Interleukins: A prominent effect of Trabectedin is the reduction of Interleukin-6 (IL-6), a pleiotropic cytokine with significant pro-inflammatory and pro-angiogenic properties. researchgate.netdovepress.comaacrjournals.org

Growth Factors: The analysis has also revealed a decrease in the levels of crucial angiogenic factors. Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis, is significantly inhibited by Trabectedin. researchgate.netdovepress.comnih.gov Additionally, levels of Fibroblast Growth Factor 2 (FGF2), another promoter of tumor angiogenesis and metastasis, have been shown to decrease. uc.pt Other affected angiogenic factors include angiopoietin-2. researchgate.netnih.gov

Other Inflammatory Mediators: The production of Pentraxin 3 (PTX3) has also been reported to be altered by Trabectedin. researchgate.netnih.gov

This modulation of the soluble proteome, particularly the inhibition of these inflammatory and angiogenic markers, highlights a crucial aspect of Trabectedin's mechanism of action. By altering the cytokine and chemokine network, Trabectedin can disrupt the supportive tumor microenvironment, thereby impeding tumor progression. karger.comdovepress.com

Interactive Data Table: Effect of Trabectedin on Soluble Inflammatory and Angiogenic Markers

Marker CategorySpecific MarkerEffect of TrabectedinReferences
Chemokines CCL2 (MCP-1)Downregulated researchgate.netdovepress.comaacrjournals.org
CCL3Downregulated nih.govuc.pt
CCL4Downregulated uc.pt
CCL7Downregulated nih.gov
CCL8Downregulated researchgate.netnih.gov
CXCL8 (IL-8)Downregulated nih.govresearchgate.net
Interleukins IL-6Downregulated researchgate.netdovepress.comaacrjournals.org
Growth Factors VEGFDownregulated researchgate.netdovepress.comnih.gov
FGF2Downregulated uc.pt
Angiopoietin-2Downregulated nih.gov
Other PTX3Altered researchgate.netnih.gov

Emerging Concepts and Future Research Directions for Trabectedin

Rational Design of Next-Generation Combination Therapies

The unique mechanism of action of trabectedin (B1682994), which involves binding to the minor groove of DNA and interacting with the nucleotide excision repair (NER) machinery, provides a strong rationale for combining it with other anticancer agents. nih.govmdpi.com

A promising strategy involves combining trabectedin with inhibitors of DNA repair pathways, such as poly(ADP-ribose) polymerase (PARP) and ataxia telangiectasia and Rad3-related (ATR) inhibitors. mdpi.comoncotarget.com Trabectedin's interference with the NER system leads to the formation of DNA breaks that, if left unrepaired, can trigger cell death. mdpi.comnih.gov

Preclinical studies have consistently demonstrated a synergistic effect when combining trabectedin with PARP inhibitors in various cancer models, including sarcomas and breast cancer. mdpi.comresearchgate.net This synergy is attributed to the dual inhibition of DNA repair pathways. mdpi.com Trabectedin induces DNA damage that activates PARP1, an enzyme crucial for repairing single- and double-strand breaks. capes.gov.br By inhibiting PARP, the repair of trabectedin-induced DNA damage is perpetuated, leading to enhanced cancer cell death. capes.gov.br The combination of trabectedin and the PARP inhibitor olaparib (B1684210) has shown to be highly synergistic in Ewing Sarcoma models, leading to increased DNA damage, apoptosis, and tumor regression. oncotarget.com Clinical trials have explored this combination, with a phase 1b study in patients with recurrent bone and soft-tissue sarcoma showing a manageable toxicity profile. researchgate.net

The combination of trabectedin with ATR inhibitors has also shown promise. iiarjournals.org The ATR/CHK1 pathway is activated in response to trabectedin. iiarjournals.orgresearchgate.net In preclinical models, the simultaneous inhibition of both ATM and ATR has been shown to markedly increase trabectedin-induced cell death. researchgate.net Studies have shown that an ATR inhibitor enhanced the antitumor activity of trabectedin in sarcoma cell lines, particularly in those with low expression of the Schlafen 11 (SLFN11) gene. iiarjournals.org In vitro studies using complex tumor spheroid models have also shown that combinations of trabectedin with ATM or ATR inhibitors can lead to greater than additive cell killing. aacrjournals.org

Table 1: Preclinical and Clinical Findings of Trabectedin with DNA Repair Inhibitors

Combination AgentCancer Type(s)Key FindingsReference(s)
PARP Inhibitors (e.g., Olaparib, Niraparib) Sarcoma, Breast Cancer, Ovarian CancerSynergistic antitumor activity, increased DNA damage and apoptosis. PARP1 expression may predict synergy. Promising results in early phase clinical trials. mdpi.comoncotarget.comresearchgate.netcapes.gov.brthe-hospitalist.org
ATR Inhibitors (e.g., Berzosertib, VE-821) Sarcoma, Ovarian Cancer, Small Cell Lung CancerEnhanced antitumor activity, particularly in cells with low SLFN11 expression. Greater than additive cell killing in spheroid models. iiarjournals.orgaacrjournals.orgmdpi.comresearchgate.net
ATM Inhibitors (e.g., AZD-1390) Sarcoma, Small Cell Lung CancerGreater than additive cell killing in combination with trabectedin in spheroid models. aacrjournals.orgnih.gov

The tumor microenvironment plays a crucial role in cancer progression, and angiogenesis, the formation of new blood vessels, is a key process. Trabectedin has been shown to affect the tumor microenvironment, including tumor-associated macrophages (TAMs), which are a significant source of pro-angiogenic factors. tandfonline.comfrontiersin.org By reducing the production of factors like VEGF and angiopoietin-2 by TAMs, trabectedin can indirectly inhibit angiogenesis. frontiersin.org

This provides a strong rationale for combining trabectedin with anti-angiogenic agents. tandfonline.com The anti-angiogenic drug pazopanib (B1684535) is already used in the treatment of soft tissue sarcomas. mdpi.com The combination of trabectedin with anti-angiogenic drugs may lead to improved clinical responses, as TAMs are often implicated in resistance to these agents. tandfonline.com

Combining trabectedin with immunotherapy, particularly immune checkpoint inhibitors, is an area of active investigation. aacrjournals.org Cytotoxic agents like trabectedin can have immunomodulatory effects that may enhance the efficacy of immunotherapy. aacrjournals.org Trabectedin has been shown to impact the tumor microenvironment in ways that could make tumors more susceptible to immune attack, such as reducing the number of immunosuppressive TAMs. medpath.com

Several clinical trials have evaluated the combination of trabectedin with immune checkpoint inhibitors like nivolumab (B1139203), pembrolizumab, and durvalumab. aacrjournals.orgmedpath.comascopubs.org

A phase Ib study (TRAMUNE) of trabectedin with durvalumab in patients with advanced soft tissue sarcoma and ovarian carcinoma found the combination to have an acceptable safety profile and showed preliminary signs of efficacy. aacrjournals.orgaacrjournals.org

The NiTraSarc phase II trial evaluated nivolumab with trabectedin in patients with advanced soft tissue sarcomas, demonstrating the activity of trabectedin followed by the combination, particularly in liposarcoma and leiomyosarcoma. mdpi.com

The SAINT trial, a phase I/II study, is investigating the combination of trabectedin with ipilimumab (a CTLA-4 inhibitor) and nivolumab (a PD-1 inhibitor) as a first-line treatment for advanced soft tissue sarcoma. mdpi.commycancergenome.orgascopubs.org

Retrospective analyses and smaller studies have also suggested that the combination of trabectedin and nivolumab is safe and may have synergistic activity. ascopubs.orgjsmcentral.orgascopubs.org

These studies suggest that combining trabectedin with immunotherapy is a feasible and potentially effective strategy, although further research is needed to determine the optimal combinations and patient populations. aacrjournals.orgmedpath.com

Table 2: Clinical Trials of Trabectedin with Immunotherapy

Trial Name/IdentifierCombination AgentsCancer TypeKey Findings/StatusReference(s)
TRAMUNE (Phase Ib) Trabectedin + DurvalumabSoft Tissue Sarcoma, Ovarian CarcinomaAcceptable safety profile, preliminary efficacy observed. aacrjournals.orgaacrjournals.org
NiTraSarc (Phase II) Trabectedin + NivolumabSoft Tissue SarcomaCombination is active, particularly in liposarcoma and leiomyosarcoma. mdpi.com
SAINT (Phase I/II) Trabectedin + Ipilimumab + NivolumabSoft Tissue SarcomaOngoing study investigating the combination as a first-line treatment. mdpi.commycancergenome.orgascopubs.orgoup.com
Retrospective Analysis Trabectedin + NivolumabSoft Tissue SarcomaCombination appears safe and may have synergistic activity. ascopubs.orgjsmcentral.orgascopubs.org

Identification and Validation of Predictive Biomarkers for Response and Resistance

A critical area of ongoing research is the identification of biomarkers that can predict which patients are most likely to respond to trabectedin and which may develop resistance. nih.gov This would allow for more personalized treatment strategies and better patient outcomes.

The efficacy of trabectedin is closely linked to the status of DNA repair pathways within tumor cells. nih.gov Specifically, the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways are key determinants of sensitivity. nih.govnih.gov

NER Pathway: A proficient NER system is required for trabectedin's cytotoxic activity. nih.govfrontiersin.org High expression levels of NER-related genes, such as ERCC1 and ERCC5 (XPG), have been associated with a better response to trabectedin. nih.govnih.govfrontiersin.org

HR Pathway: Conversely, deficiencies in the HR pathway, which repairs double-strand breaks, are associated with increased sensitivity to trabectedin. nih.govnih.gov Cells with mutations in BRCA1 or BRCA2, key HR genes, are more sensitive to the drug. researchgate.netclinicaltrials.govnih.gov This "BRCAness" phenotype, even in the absence of a mutation, may predict a better response. researchgate.netclinicaltrials.gov

Beyond genetic signatures, researchers are investigating specific molecular markers that could predict response or resistance.

Inflammatory Biomarkers: Systemic inflammatory markers, such as the systemic inflammation response index (SIRI), have also been explored as prognostic indicators. nih.gov Elevated pretreatment SIRI has been associated with worse progression-free survival in patients with soft tissue sarcoma treated with trabectedin. nih.gov

Metabolomics: Pre-dose metabolomic profiling has shown potential for identifying biomarkers of trabectedin response. frontiersin.org For instance, low hemoglobin and high cystathionine (B15957) levels have been identified as negative prognostic factors. frontiersin.org

Immune-Checkpoint Genes: The expression of immune-checkpoint genes like CD274 (PD-L1), CTLA4, and LAG3 has been associated with better progression-free survival in sarcoma patients treated with trabectedin. researchgate.net

Understanding the mechanisms of acquired resistance is also crucial. Studies have suggested that deregulation of the NER pathway and loss of CUL4A may contribute to the development of resistance to trabectedin. researchgate.net

Table 3: Potential Predictive Biomarkers for Trabectedin

Biomarker CategoryPotential Marker(s)Association with Trabectedin ResponseReference(s)
DNA Repair Genes High ERCC1, ERCC5 expressionIncreased Sensitivity nih.govnih.govfrontiersin.org
BRCA1/2 mutations, HR deficiencyIncreased Sensitivity nih.govresearchgate.netclinicaltrials.govnih.gov
BRCA1 haplotype (AAAG)Increased Sensitivity units.it
Other Molecular Markers High CUL4A expressionIncreased Sensitivity researchgate.netasco.org
High CD274 (PD-L1), CTLA4, LAG3 expressionIncreased Sensitivity researchgate.net
Inflammatory Markers Low Systemic Inflammation Response Index (SIRI)Increased Sensitivity nih.gov
Metabolomics High Hemoglobin, Low CystathionineIncreased Sensitivity frontiersin.org

Strategies for Overcoming Acquired Drug Resistance to Trabectedin

Acquired resistance to trabectedin is a significant clinical challenge that can limit its long-term efficacy. Researchers are actively investigating various strategies to circumvent or reverse this resistance, focusing on the molecular pathways that tumors exploit to survive treatment.

Targeting Key Resistance Pathways (e.g., mTOR, AKT, Glo1)

Several key signaling pathways have been implicated in the development of acquired resistance to trabectedin. Targeting these pathways with specific inhibitors in combination with trabectedin is a promising approach to restore drug sensitivity.

mTOR and AKT Pathways: The mTOR (mammalian target of rapamycin) pathway is a critical regulator of cell growth, proliferation, and survival. aacrjournals.org Studies have shown that clear cell carcinoma (CCC) cells with acquired resistance to trabectedin exhibit greater activation of mTOR compared to their sensitive parental cells. aacrjournals.org The inhibition of mTOR signaling, for example with the mTOR inhibitor everolimus, has been shown to significantly enhance the therapeutic efficacy of trabectedin and prevent the acquisition of resistance in preclinical models of CCC. aacrjournals.org As a serine/threonine kinase, mTOR is a key downstream mediator in the PI3K/Akt signaling pathway, which is crucial for cell survival. nih.gov The inhibition of AKT-mTOR signaling is therefore considered a promising strategy to overcome trabectedin resistance. aacrjournals.org

Glyoxalase 1 (Glo1) Pathway: In silico analyses of soft tissue sarcoma (STS) have identified Glyoxalase 1 (Glo1) as a druggable target that is upregulated after trabectedin treatment and correlated with a poor prognosis. nih.govresearchgate.net Glo1 is an enzyme involved in the detoxification of cytotoxic byproducts of glycolysis. Its inhibition represents a novel strategy to enhance trabectedin's antitumor effect. The specific Glo1 inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGC), has been shown to increase trabectedin's cytotoxicity in STS cells and restore drug sensitivity in trabectedin-resistant myxoid liposarcoma cells. nih.govresearchgate.netunicampus.it In vivo studies have demonstrated a synergistic antitumor effect when BBGC is combined with trabectedin, without adding significant toxicity. nih.govresearchgate.net

Development of Novel Therapeutic Strategies Based on Characterized Resistance Mechanisms

Building on the understanding of how tumors become resistant, several novel therapeutic strategies are being developed. These often involve combination therapies designed to exploit the vulnerabilities of resistant cells.

Inducing Adipocyte Differentiation: In myxoid liposarcoma (MLS), a key mechanism of trabectedin's action is the displacement of the FUS-CHOP fusion protein from its target promoters, leading to the reactivation of adipocyte differentiation. researchgate.netnih.gov Resistance can arise from a block in this differentiation process. aacrjournals.org Combining trabectedin with PPARγ agonists, such as pioglitazone (B448) or rosiglitazone, can overcome this block. aacrjournals.org These agents have been shown to enhance trabectedin-induced adipogenesis, suggesting that restoring this differentiation pathway is a rational strategy to overcome resistance in MLS. aacrjournals.org

Targeting Oncogenic Transcription: Resistance to trabectedin in liposarcoma has been linked to the activity of BET (Bromodomain and Extra-Terminal) proteins. The BET protein degrader ARV-825 has shown a compelling ability to circumvent this acquired resistance, suggesting that targeting core oncogenic transcriptional programs is a viable strategy. cancerindex.org

Exploiting Collateral Sensitivity: Research in colorectal cancer has revealed that cells selected for trabectedin resistance can develop hypersensitivity to other chemotherapeutic agents, a phenomenon known as collateral sensitivity. aetna.com Specifically, trabectedin-resistant HCT116 cells were found to be more sensitive to cisplatin. aetna.com This suggests that sequential treatment regimens, alternating between trabectedin and platinum-based compounds, could be a strategy to manage resistance. aetna.com

Combination with Immunotherapy: Given trabectedin's profound effects on the tumor microenvironment, combining it with immune checkpoint inhibitors is a highly promising strategy. nih.govnih.gov By depleting immunosuppressive cells like tumor-associated macrophages (TAMs), trabectedin can enhance adaptive immune responses, making tumors more susceptible to anti-PD-1 therapy. nih.govnih.govaacrjournals.org This approach has shown improved antitumor efficacy in preclinical models of fibrosarcoma and osteosarcoma. nih.govaacrjournals.org

Further Elucidation of Trabectedin's Immunomodulatory Potential

Detailed Characterization of Trabectedin's Interactions with Specific Immune Cell Subsets

Trabectedin's immunomodulatory effects are mediated through its distinct actions on various immune cell populations within the TME.

Monocytes and Macrophages: One of the most well-documented immunomodulatory effects of trabectedin is the selective induction of apoptosis in monocytes and tumor-associated macrophages (TAMs). nih.govfrontiersin.orgresearchgate.netaai.org This effect is highly specific, as other immune cells like neutrophils and T lymphocytes are not similarly affected by its cytotoxic action. nih.gov The depletion of TAMs, which are known to promote tumor growth and create an immunosuppressive milieu, is a key mechanism of trabectedin's action. nih.govfrontiersin.org Trabectedin also inhibits the production of pro-inflammatory cytokines such as CCL2 and IL-6 by these cells. nih.govmdpi.com

T Lymphocytes: Trabectedin significantly impacts T cell populations. It promotes the infiltration of T cells into the tumor and increases the numbers of CD8+ cytotoxic T lymphocytes. aacrjournals.orgfrontiersin.orgaai.orgmdpi.com In treated tumors, these T cells show signs of activation, with increased expression of perforin, granzyme B, and IFNγ. nih.govfrontiersin.orgbiorxiv.org Interestingly, trabectedin also increases the expression of the immune checkpoint molecule PD-1 on T cells, providing a strong rationale for combination with anti-PD-1 immunotherapies. nih.govfrontiersin.org

Other Immune Cells: The influence of trabectedin extends to other immune cell subsets. In chronic lymphocytic leukemia (CLL), it has been shown to deplete myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), further reducing immunosuppression. nih.gov It also demonstrates cytotoxic effects against B cells in CLL and diffuse large B-cell leukemia. mdpi.com Furthermore, studies have reported that trabectedin can activate Natural Killer (NK) cells and may indirectly enhance their activity through signaling from DNA damage in tumor cells. mdpi.combiorxiv.org In some patient cohorts, a reduction in eosinophils has been observed in those with progressive disease. frontiersin.org

Investigation of its Broader Impact on Adaptive Immunity

By altering the composition and function of immune cells within the TME, trabectedin has a profound effect on the adaptive immune system, shifting the balance from a tumor-promoting to an antitumor state.

The depletion of immunosuppressive myeloid cells, particularly TAMs, by trabectedin is a critical event that alleviates the suppression of adaptive antitumor responses. nih.govfrontiersin.org This "reprogramming" of the TME allows for the rescue of T cell functional activities. frontiersin.orgaai.org The result is an enhanced T cell-mediated immune response, characterized by a switch towards an effector phenotype (IL10low/IFNγhigh). frontiersin.org This activation of adaptive immunity is evident in the significant upregulation of T cell-associated genes, including CD3, CD8, perforin, and granzyme B, in treated tumors. nih.govnih.gov By fostering an immune-active microenvironment, trabectedin can overcome myeloid-driven immunosuppressive resistance and improve the efficacy of immunotherapies. nih.govaai.org

Development of Novel Synthetic Analogues with Enhanced Properties

The unique structure and mechanism of action of trabectedin have spurred efforts to synthesize new analogues with improved therapeutic profiles, such as enhanced potency, better pharmacokinetics, or activity against a broader range of tumors. researchgate.netnih.gov

Lurbinectedin (B608698) (PM01183): Lurbinectedin is a synthetic analogue of trabectedin, differing in the C subunit of the molecule. nih.gov This structural modification results in different pharmacokinetics in patients. nih.gov Like trabectedin, lurbinectedin is a DNA-binding agent that can interfere with the nucleotide excision repair (NER) machinery and shows activity in platinum-resistant cells. nih.gov It also shares trabectedin's ability to modulate the TME by targeting mononuclear phagocytes. frontiersin.orgmdpi.com Lurbinectedin has been approved for the treatment of relapsed small cell lung cancer. biorxiv.org

Phthalascidin (Pt-650): Phthalascidin is another synthetic analogue that demonstrates a potent in vitro antiproliferative activity that is essentially the same as trabectedin. acs.org Its development was part of the early synthetic efforts to create molecules related to the marine natural product ecteinascidin 743. acs.org

Ecubectedin (B3325972) and PM54: More recently, two new analogues derived from lurbinectedin, named ecubectedin and PM54, have been developed. biorxiv.org These compounds feature distinct chemical structures in the moieties not involved in DNA binding. biorxiv.org Ecubectedin contains a substituted spiro β-carboline, while PM54 has a spiro benzofuropyridine moiety. biorxiv.org These structural changes are being investigated for their potential to confer unique pharmacological properties and enhance anti-cancer efficacy, with studies suggesting they potently disrupt oncogenic transcription. biorxiv.org

Design for Improved Efficacy and Target Specificity

The development of new strategies to improve the efficacy and target specificity of trabectedin is a key area of research. This includes the exploration of new drug combinations and delivery methods.

Recent research has highlighted the potential of combining trabectedin with other agents to enhance its antitumor effects. For instance, in preclinical models of soft tissue sarcoma, the combination of trabectedin with S-p-bromobenzyl-glutathione cyclopentyl diester (BBGC), an inhibitor of the glyoxalase 1 (Glo1) enzyme, has shown a synergistic antitumor effect. This combination was found to increase the cytotoxicity of trabectedin and restore drug sensitivity in resistant myxoid liposarcoma cells without adding significant toxicity in murine models researchgate.net.

Furthermore, the concept of targeted therapy selectivity is being applied to trabectedin. It has been observed that trabectedin shows preferential activity against specific subtypes of soft-tissue sarcomas (STS), such as myxoid liposarcomas and leiomyosarcomas hospitalpharmacyeurope.com. This suggests that future clinical trials could benefit from stratifying patients based on the clinicopathological characteristics of their tumors to better direct the use of new agents hospitalpharmacyeurope.com.

The interaction of trabectedin with the tumor microenvironment (TME) is another avenue for improving its efficacy. Trabectedin has been shown to affect the TME, including tumor-associated macrophages (TAMs), which plays a significant role in its antitumor and antimetastatic activity nih.gov. Understanding and exploiting these effects could lead to more effective treatment strategies.

Exploration of Analogues with Modified Pharmacological Profiles

Researchers are actively developing and studying analogues of trabectedin to identify compounds with improved pharmacological properties, such as enhanced efficacy, better safety profiles, or different mechanisms of action.

One notable analogue is lurbinectedin, which is considered a second-generation compound. groharlab.org Lurbinectedin and trabectedin are structural analogues, differing in the C subunit of the molecule. mdpi.com This structural difference results in distinct pharmacodynamic and pharmacokinetic properties. mdpi.com Lurbinectedin has demonstrated a potent antitumor activity, often in the low nanomolar range. nih.gov Studies have shown that lurbinectedin has an improved toxicity profile compared to trabectedin. groharlab.org

Another analogue, PM00128, which lacks the C ring of trabectedin, has been shown to have biological activity that is superimposable to that of trabectedin. nih.gov This finding suggests that the C ring's interaction with nuclear proteins may not be the sole determinant of trabectedin's cytotoxic effects. nih.gov

The development of these analogues is driven by the need for agents that can overcome resistance to existing therapies. For example, tumor cells that become resistant to trabectedin have been found to be deficient in nucleotide excision repair (NER) and sensitive to platinum compounds. nih.gov This understanding can guide the development of new analogues and combination therapies.

The table below summarizes key information on trabectedin and its analogue, lurbinectedin.

FeatureTrabectedin (Yondelis)Lurbinectedin
Origin Originally isolated from the marine tunicate Ecteinascidia turbinata, now produced synthetically. nih.govnih.govStructural analogue of trabectedin. mdpi.com
Mechanism of Action Binds to the minor groove of DNA, causing a distortion of the DNA helix that interferes with transcription factors and DNA repair pathways. nih.govnih.govA next-generation DNA minor groove binder with potent antitumor activity. nih.gov
Key Cellular Effects Induces G2-M cell cycle arrest and apoptosis. nih.govnih.gov Affects the tumor microenvironment, including tumor-associated macrophages. nih.govCauses a redistribution of EWS-FLI1 to the nucleolus and triggers epigenetic changes. groharlab.org
Clinical Applications Approved for advanced soft tissue sarcoma and relapsed ovarian cancer. nih.govdovepress.comApproved for metastatic small cell lung cancer. mdpi.com
Pharmacological Profile Shows preferential activity in certain sarcoma subtypes like myxoid liposarcomas and leiomyosarcomas. hospitalpharmacyeurope.comHas an improved toxicity profile compared to trabectedin. groharlab.org

Mechanistic Studies on Prolonged Disease Control and Long-Term Effects in Experimental Models

A remarkable characteristic of trabectedin is its ability to induce prolonged disease stabilization in some patients, an effect that is being investigated in various experimental models. nih.gov This suggests an oncostatic effect, where the tumor is kept under control over an extended period. nih.gov

In preclinical models of adrenocortical carcinoma (ACC), trabectedin has demonstrated a long-lasting cytotoxic effect that is maintained even after the drug is discontinued. bioscientifica.com Xenograft experiments using ACC cell lines in Danio rerio (zebrafish) embryos showed that trabectedin significantly reduced tumor area and metastasis formation. bioscientifica.combioscientifica.com The drug was also found to reduce the invasiveness of ACC cells. bioscientifica.combioscientifica.com

Studies on myxoid liposarcoma models have provided insights into the molecular mechanisms behind trabectedin's efficacy. Trabectedin displaces the oncogenic fusion protein FUS-CHOP from its target promoters, which in turn induces adipogenic differentiation of the cancer cells. nih.govfrontiersin.org This effect has been observed in both cell lines and xenograft models. nih.gov Interestingly, recent genomic analysis in murine models of human myxoid liposarcoma indicated that prolonged treatment can lead to acquired resistance through specific cytoband losses. frontiersin.org

Furthermore, research in malignant pleural mesothelioma (MPM) models has shown that trabectedin is active at very low concentrations and can inhibit tumor growth in intraperitoneal xenografts. aacrjournals.org Even a single administration of the drug led to a significant reduction in tumor burden. aacrjournals.org

The ability of trabectedin to provide long-term disease control is also supported by clinical observations. Some patients with advanced sarcoma have achieved disease control for over a year with trabectedin treatment. plos.org This prolonged effect is thought to be related to trabectedin's impact on both the cancer cells and the tumor microenvironment. plos.org

The following table presents findings from various experimental models studying the long-term effects of trabectedin.

Experimental ModelKey FindingsReference
Adrenocortical Carcinoma (ACC) Cell Lines and XenograftsTrabectedin shows long-lasting cytotoxicity and reduces cell proliferation, invasiveness, and metastasis formation. bioscientifica.combioscientifica.com bioscientifica.combioscientifica.com
Myxoid Liposarcoma ModelsDisplaces the FUS-CHOP fusion protein from its promoters, inducing adipogenic differentiation. Prolonged treatment may lead to acquired resistance. nih.govfrontiersin.org nih.govfrontiersin.org
Malignant Pleural Mesothelioma (MPM) Cell Lines and XenograftsActive at low nanomolar concentrations, suppressing clonogenicity and reducing tumor burden in xenografts. aacrjournals.org aacrjournals.org
Ewing Sarcoma ModelsSuppresses the EWS-FLI1 fusion protein by causing its redistribution to the nucleolus and inducing epigenetic changes. groharlab.org groharlab.org

Q & A

Q. What strategies are effective for ensuring patient safety in Yondelis trials involving reproductive-age participants?

  • Methodological Answer : Implement mandatory contraception protocols (e.g., dual methods for 2 months post-treatment in females, 5 months in males) . Monitor sperm quality via semen analysis in male participants and ovarian reserve via anti-Müllerian hormone (AMH) testing in females. Include fertility preservation counseling in informed consent processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.